molecular formula C35H60N7O17P3S B15551173 (3E)-tetradecenoyl-CoA

(3E)-tetradecenoyl-CoA

Cat. No.: B15551173
M. Wt: 975.9 g/mol
InChI Key: SSOCUKXLUZQJHU-CTFJFIKLSA-N
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Description

(3E)-tetradecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3E)-tetradecenoic acid. It is a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-3-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h13-14,22-24,28-30,34,45-46H,4-12,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b14-13+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

SSOCUKXLUZQJHU-CTFJFIKLSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of (3E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-tetradecenoyl-CoA is a key metabolic intermediate in the β-oxidation of certain unsaturated fatty acids. Its discovery is intrinsically linked to the broader elucidation of fatty acid metabolism pathways. This technical guide provides a comprehensive overview of the context of its discovery, detailed methodologies for its isolation and characterization, and protocols for its synthesis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to study this and other related acyl-CoA thioesters.

Introduction: The Context of Discovery

The discovery of this compound was not a singular event but rather an outcome of the systematic unraveling of the β-oxidation pathway for unsaturated fatty acids. Early research on fatty acid metabolism focused on saturated fatty acids. However, it became apparent that the degradation of unsaturated fatty acids required additional enzymatic steps to handle the double bonds that were not in the standard trans-2 position for the canonical β-oxidation enzymes.

This compound emerges as an intermediate during the oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon. The key enzyme responsible for its metabolism is Δ³,Δ²-enoyl-CoA isomerase (ECI) (EC 5.3.3.8). This enzyme catalyzes the isomerization of the double bond from the cis-3 or trans-3 position to the trans-2 position, thereby generating a substrate, (2E)-tetradecenoyl-CoA, that can re-enter the conventional β-oxidation spiral. The presence and activity of ECI in both mitochondria and peroxisomes underscore the importance of this metabolic shunt.[1][2]

Signaling Pathways and Metabolic Relationships

The metabolism of this compound is an integral part of the overall fatty acid oxidation pathway, which is a central process in cellular energy homeostasis.

fatty_acid_oxidation Unsaturated Fatty Acid Unsaturated Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Unsaturated Fatty Acid->Acyl-CoA Synthetase Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA β-Oxidation (several cycles) β-Oxidation (several cycles) Unsaturated Acyl-CoA->β-Oxidation (several cycles) This compound This compound β-Oxidation (several cycles)->this compound Δ³,Δ²-enoyl-CoA isomerase (ECI) Δ³,Δ²-enoyl-CoA isomerase (ECI) This compound->Δ³,Δ²-enoyl-CoA isomerase (ECI) (2E)-tetradecenoyl-CoA (2E)-tetradecenoyl-CoA Δ³,Δ²-enoyl-CoA isomerase (ECI)->(2E)-tetradecenoyl-CoA β-Oxidation Spiral β-Oxidation Spiral (2E)-tetradecenoyl-CoA->β-Oxidation Spiral Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Metabolic pathway of this compound in β-oxidation.

Quantitative Data

While specific kinetic data for this compound is not extensively reported, data for homologous substrates with Δ³,Δ²-enoyl-CoA isomerase provides valuable insights into its reactivity.

Table 1: Kinetic Parameters of Bovine Liver Δ³,Δ²-enoyl-CoA Isomerase for various substrates. [3]

SubstrateKm (μM)Relative Velocity (%)
3-cis-Dodecenoyl-CoA32100
3-trans-Dodecenoyl-CoA-~6-10

Note: The velocity of isomerization for the 3-trans-substrate is significantly lower than for the 3-cis-isomer.

Table 2: Substrate Specificity of Rat Liver Δ³,Δ²-enoyl-CoA Isomerases. [1]

Enzyme IsoformPreferred Isomerization
Mitochondrial enoyl-CoA isomerase (MECI)3-cis → 2-trans
Monofunctional enoyl-CoA isomerase (ECI)3-trans → 2-trans
Multifunctional enzyme 1 (MFE1)2,5 → 3,5

Experimental Protocols

Isolation of this compound from Biological Samples

The isolation of this compound from tissues or cells requires a robust extraction method that preserves the integrity of the labile thioester bond. The following protocol is adapted from established methods for long-chain acyl-CoAs.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

  • Homogenization: Homogenize frozen tissue samples (~100 mg) in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.

  • Extraction: Add 3 mL of acetonitrile (B52724) (ACN), vortex, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column with 2-propanol.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with 70% ACN.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for subsequent analysis (e.g., mobile phase for HPLC).

extraction_workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE SPE Supernatant Collection->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Analysis Analysis Concentration->Analysis

Workflow for the extraction of acyl-CoAs from biological samples.
Analytical Separation and Identification

The key challenge in the analysis of this compound is its separation from the more abundant and thermodynamically stable (2E) isomer. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Protocol 2: HPLC Separation of Enoyl-CoA Isomers

This protocol is adapted from methods for separating similar acyl-CoA species.[4]

  • HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM phosphate (B84403) buffer (pH 5.0).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 65% to 90% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and mass spectrometry.

Mass Spectrometric Identification:

Mass spectrometry provides definitive identification and can help distinguish between positional isomers. In-source fragmentation can induce specific cleavages adjacent to the double bond, yielding fragment ions that are indicative of the double bond's position.[5] While a standard library spectrum for this compound may not be available, comparison with a synthesized standard is the gold standard for identification.

Chemical Synthesis of this compound

The synthesis of this compound is crucial for its use as an analytical standard and for in vitro enzymatic assays. A common method involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A.

Protocol 3: Synthesis of this compound via the N-hydroxysuccinimide Ester Method [6]

  • Activation of (3E)-tetradecenoic acid:

    • Dissolve (3E)-tetradecenoic acid in a suitable organic solvent (e.g., dichloromethane).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.

    • Stir the reaction at room temperature for several hours.

    • Filter to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the N-hydroxysuccinimide ester of (3E)-tetradecenoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the NHS ester in a mixture of tetrahydrofuran (B95107) and water.

    • Add a solution of coenzyme A (lithium salt) in water.

    • Adjust the pH to ~7.5 with a suitable base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting this compound by reversed-phase HPLC using a gradient of acetonitrile in a volatile buffer (e.g., ammonium (B1175870) acetate).

    • Lyophilize the collected fractions to obtain the pure product.

synthesis_workflow cluster_activation Activation cluster_thioesterification Thioesterification cluster_purification Purification 3E-tetradecenoic acid 3E-tetradecenoic acid DCC, NHS DCC, NHS 3E-tetradecenoic acid->DCC, NHS NHS ester NHS ester DCC, NHS->NHS ester Reaction Reaction NHS ester->Reaction Coenzyme A Coenzyme A Coenzyme A->Reaction This compound (crude) This compound (crude) HPLC HPLC This compound (crude)->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Synthetic workflow for this compound.

Conclusion

While the specific discovery of this compound is not documented as a landmark event, its identity and metabolic role are well-established within the context of unsaturated fatty acid β-oxidation. The methodologies for its isolation, analysis, and synthesis are accessible through adaptations of existing protocols for similar long-chain acyl-CoA thioesters. A thorough understanding of these techniques is essential for researchers investigating fatty acid metabolism and its implications in health and disease, as well as for professionals in drug development targeting metabolic pathways. Further research to delineate the specific kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase with this compound will provide a more complete understanding of its metabolic fate.

References

The Biological Role of (3E)-Tetradecenoyl-CoA in Fatty Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-Tetradecenoyl-CoA is a pivotal intermediate in the catabolism of unsaturated fatty acids. Its metabolism is a critical juncture in the β-oxidation pathway, requiring specialized enzymatic activity to ensure the complete degradation of these energy-rich molecules. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its position within fatty acid metabolism, the enzymes that act upon it, and the broader regulatory context. This document synthesizes available data on enzyme kinetics, details relevant experimental protocols, and presents key pathways and workflows through structured diagrams to support researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction: The Challenge of Unsaturated Fatty Acid Oxidation

Fatty acid β-oxidation is a fundamental metabolic process for energy production in eukaryotes.[1] While the oxidation of saturated fatty acids follows a straightforward four-step spiral, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed.[2] One such critical intermediate is this compound, which arises during the degradation of various polyunsaturated fatty acids. Its unique configuration prevents it from being a direct substrate for the standard enzymes of the β-oxidation spiral, thus requiring a specific isomerization step to re-enter the main catabolic pathway.[2]

The Metabolic Fate of this compound

This compound is primarily generated during the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. The core enzyme responsible for its conversion is Δ³,Δ²-enoyl-CoA isomerase (ECI) , which catalyzes the isomerization of the 3-trans double bond to a 2-trans double bond, yielding (2E)-tetradecenoyl-CoA.[2][3] This product is a canonical substrate for enoyl-CoA hydratase, the second enzyme in the β-oxidation spiral, allowing for the continuation of the catabolic process.[1] This isomerization is crucial for the complete oxidation of these fatty acids and the maximal yield of ATP.[1]

The metabolism of this compound occurs in both mitochondria and peroxisomes, with different isoforms of enoyl-CoA isomerase present in each organelle.[4]

  • Mitochondrial Isomerization: In mitochondria, both monofunctional enoyl-CoA isomerase (ECI) and mitochondrial enoyl-CoA isomerase (MECI) are present. MECI shows a higher activity for the 3-cis to 2-trans isomerization, while ECI has a preference for the 3-trans to 2-trans isomerization, making it particularly relevant for the metabolism of this compound.[4]

  • Peroxisomal Isomerization: Peroxisomes also contain ECI, where it is the dominant enzyme for both 3-cis and 3-trans to 2-trans isomerizations of long-chain enoyl-CoA intermediates.[4] Additionally, the multifunctional enzyme 1 (MFE1) in peroxisomes possesses isomerase activity, though it is more optimal for 2,5 -> 3,5 isomerization.[4]

Quantitative Data on Enoyl-CoA Isomerase Activity

Precise kinetic parameters for enoyl-CoA isomerase with this compound as a substrate are not extensively documented in readily available literature. However, studies on homologous substrates with similar chain lengths provide valuable insights into the enzyme's efficiency. The following table summarizes known kinetic data for enoyl-CoA isomerase with various substrates. It is important to note that these values can vary depending on the specific isoform of the enzyme and the experimental conditions.

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Bovine Liver3-cis-Dodecenoyl-CoA32--[3]
Bovine Liver3-trans-Dodecenoyl-CoA-(10-15x lower than 3-cis)-[3]
Plant Cotyledons---1 x 10⁶[2]

Data for this compound is not explicitly available and is inferred from related substrates.

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This protocol provides a general method for measuring the activity of Δ³,Δ²-enoyl-CoA isomerase by monitoring the decrease in absorbance that accompanies the isomerization of a 3-enoyl-CoA substrate to a 2-enoyl-CoA product. The principle lies in the shift of the double bond, which alters the chromophore's properties.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM EDTA.

  • Substrate: this compound (or a suitable analog like 3-cis-dodecenoyl-CoA) solution in water.

  • Purified enoyl-CoA isomerase or a cellular fraction containing the enzyme (e.g., mitochondrial or peroxisomal extract).

  • Spectrophotometer capable of reading in the UV range (e.g., 263 nm for some substrates).

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the assay buffer.

  • Add the substrate to the desired final concentration (e.g., in the range of the expected Km).

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the decrease in absorbance at the appropriate wavelength over time. The specific wavelength will depend on the substrate used.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.

Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the analysis of acyl-CoA esters, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal Standard: A structurally similar acyl-CoA with a different mass, such as heptadecanoyl-CoA.

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v).[5]

  • LC-MS/MS system with a C18 reversed-phase column.

Procedure:

Sample Preparation:

  • Rapidly quench metabolic activity in cell or tissue samples, for example, by flash-freezing in liquid nitrogen.

  • Homogenize the frozen sample in a cold extraction solvent containing the internal standard.

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.[6]

  • Collect the supernatant containing the acyl-CoA esters.

  • The extract can be further purified using solid-phase extraction (SPE) if necessary.

LC-MS/MS Analysis:

  • Inject the prepared sample onto the C18 column.

  • Separate the acyl-CoA esters using a gradient of mobile phases, typically an aqueous buffer and an organic solvent like acetonitrile.

  • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Signaling Pathways and Regulatory Logic

While this compound itself has not been identified as a direct signaling molecule, long-chain acyl-CoA esters, as a class, are recognized as important allosteric regulators of several enzymes and cellular processes.[7][8][9] They have been shown to influence ion channels, protein kinases, and transcription factors.[10][11] The concentration of free acyl-CoA esters is tightly controlled and buffered by acyl-CoA binding proteins (ACBPs).[9]

The overall flux through the β-oxidation pathway, including the step involving this compound, is regulated by the energy state of the cell. High ratios of NADH/NAD⁺ and acetyl-CoA/CoA inhibit the enzymes of β-oxidation.[12] Transcriptional regulation also plays a crucial role, with peroxisome proliferator-activated receptors (PPARs) upregulating the expression of genes involved in fatty acid oxidation in response to increased lipid levels.

Below are diagrams illustrating the key pathways and workflows related to this compound metabolism.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthetase->Unsaturated_Acyl_CoA CPT1 CPT1 Unsaturated_Acyl_CoA->CPT1 Beta_Oxidation_Spiral β-Oxidation Spiral CPT1->Beta_Oxidation_Spiral Carnitine Shuttle 3E_Tetradecenoyl_CoA This compound Beta_Oxidation_Spiral->3E_Tetradecenoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA Final product of each cycle Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (ECI) 3E_Tetradecenoyl_CoA->Enoyl_CoA_Isomerase 2E_Tetradecenoyl_CoA (2E)-Tetradecenoyl-CoA Enoyl_CoA_Isomerase->2E_Tetradecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2E_Tetradecenoyl_CoA->Enoyl_CoA_Hydratase Next_Intermediate 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Next_Intermediate Next_Intermediate->Beta_Oxidation_Spiral Further steps

Figure 1: Overview of the role of this compound in mitochondrial β-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Cells Tissue/Cell Sample Quenching Metabolic Quenching (Liquid Nitrogen) Tissue_Cells->Quenching Homogenization Homogenization in Extraction Solvent + Internal Standard Quenching->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Acyl-CoA Extract) Centrifugation->Supernatant Injection Inject Extract Supernatant->Injection LC_Separation HPLC Separation (C18 Column) Injection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification

Figure 2: Experimental workflow for the quantification of this compound.

regulation_logic High_Energy_State High Energy State (High NADH/NAD⁺, Acetyl-CoA/CoA) Beta_Oxidation β-Oxidation Rate High_Energy_State->Beta_Oxidation Inhibits Low_Energy_State Low Energy State (Low NADH/NAD⁺, Acetyl-CoA/CoA) Low_Energy_State->Beta_Oxidation Activates PPAR_Activation PPAR Activation (High Lipid Levels) Gene_Expression Upregulation of β-Oxidation Genes (including ECI) PPAR_Activation->Gene_Expression Gene_Expression->Beta_Oxidation Increases Capacity

Figure 3: Simplified logic of β-oxidation regulation.

Conclusion and Future Directions

This compound is an indispensable intermediate in the complete catabolism of a significant portion of dietary and stored unsaturated fatty acids. The efficiency of its isomerization by enoyl-CoA isomerases is critical for maintaining energy homeostasis. While the general pathway is well-understood, further research is needed to elucidate the specific kinetic parameters of different isomerase isoforms with this compound. Such data would be invaluable for developing more accurate metabolic models and for understanding the metabolic consequences of genetic deficiencies in these enzymes. Furthermore, exploring the potential for this compound or related metabolites to act as signaling molecules could open new avenues for understanding the intricate regulation of fatty acid metabolism and its role in health and disease. The development of targeted therapies for metabolic disorders may benefit from a deeper understanding of the regulation and flux through this specific enzymatic step.

References

An In-depth Technical Guide on the Cellular Localization of (3E)-Tetradecenoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-Tetradecenoyl-CoA is an intermediate in the metabolism of unsaturated fatty acids. Understanding its subcellular localization is critical for elucidating its precise roles in cellular physiology and pathology. This technical guide provides a comprehensive overview of the current understanding of this compound distribution within the cell, details the metabolic pathways in which it participates, and offers detailed experimental protocols for its study. While direct quantitative data on the subcellular distribution of this compound is not currently available in the literature, this guide synthesizes existing knowledge on the localization of relevant enzymatic machinery to propose a hypothetical distribution and provides the tools for its empirical determination.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The specific location of different acyl-CoA pools within the cell dictates their metabolic fate and function. This compound is a C14:1 unsaturated acyl-CoA, an isomer of the more common (2E)-tetradecenoyl-CoA. Its unique double bond position suggests its involvement in specific pathways for the degradation of polyunsaturated fatty acids. This guide explores the probable cellular compartments harboring this compound pools and the experimental approaches to validate these hypotheses.

Hypothetical Subcellular Distribution of this compound

Based on the known localization of enzymes involved in the metabolism of unsaturated fatty acids, this compound pools are likely to be found in both mitochondria and peroxisomes . The rationale for this proposed distribution is detailed in the metabolic pathways section below.

Table 1: Hypothetical Quantitative Distribution of this compound Pools

Subcellular CompartmentProposed Relative AbundanceRationale
Mitochondria Major PoolKey site for β-oxidation of fatty acids. Contains enoyl-CoA isomerase capable of converting 3-enoyl-CoA species to 2-enoyl-CoA intermediates for entry into the β-oxidation spiral.
Peroxisomes Significant PoolInvolved in the β-oxidation of very-long-chain and some unsaturated fatty acids. Contains peroxisomal 2,4-dienoyl-CoA reductase which can produce (3E)-enoyl-CoA, and its own enoyl-CoA isomerase.
Cytosol Minor/Transient PoolAcyl-CoAs are generally not found at high concentrations in the cytosol due to their detergent-like properties. May exist transiently during transport or signaling events.
Endoplasmic Reticulum Minor/Transient PoolPrimarily involved in fatty acid elongation and desaturation, and complex lipid synthesis. This compound is not a primary substrate for these pathways.
Nucleus UnlikelyWhile some short-chain acyl-CoAs are found in the nucleus for histone acylation, there is no current evidence to suggest a role for this compound in this compartment.

Note: This table presents a hypothetical distribution based on the localization of metabolic enzymes. Experimental validation is required.

Metabolic Pathways Involving this compound

The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard configuration for β-oxidation. This compound is an intermediate in these pathways.

Peroxisomal β-Oxidation of Unsaturated Fatty Acids

Peroxisomes play a crucial role in the breakdown of certain fatty acids, including polyunsaturated fatty acids.[1] One of the enzymes involved is peroxisomal 2,4-dienoyl-CoA reductase , which can produce (3E)-enoyl-CoA intermediates.[2] Subsequently, peroxisomal enoyl-CoA isomerase can convert the 3-enoyl-CoA to a 2-enoyl-CoA, which can then proceed through the standard β-oxidation steps.[3]

Peroxisomal_Pathway PUFA Polyunsaturated Fatty Acyl-CoA Dienoyl_CoA 2,4-Dienoyl-CoA PUFA->Dienoyl_CoA β-Oxidation steps Three_Enoyl_CoA This compound Dienoyl_CoA->Three_Enoyl_CoA Peroxisomal 2,4-dienoyl-CoA reductase Two_Enoyl_CoA (2E)-Tetradecenoyl-CoA Three_Enoyl_CoA->Two_Enoyl_CoA Peroxisomal enoyl-CoA isomerase Beta_Ox Peroxisomal β-Oxidation Two_Enoyl_CoA->Beta_Ox Enoyl-CoA hydratase

Peroxisomal metabolism of unsaturated fatty acids.
Mitochondrial β-Oxidation of Unsaturated Fatty Acids

Mitochondria are the primary site of fatty acid oxidation.[4] Similar to peroxisomes, mitochondria contain an enoyl-CoA isomerase that can convert 3-enoyl-CoA species, including the (3E) isomer, to the 2-enoyl-CoA form, allowing them to enter the β-oxidation spiral.[5] Therefore, any this compound transported into the mitochondria or produced therein can be readily metabolized.

Mitochondrial_Pathway Three_Enoyl_CoA_Mito This compound (in Mitochondria) Two_Enoyl_CoA_Mito (2E)-Tetradecenoyl-CoA Three_Enoyl_CoA_Mito->Two_Enoyl_CoA_Mito Mitochondrial enoyl-CoA isomerase Beta_Ox_Mito Mitochondrial β-Oxidation Two_Enoyl_CoA_Mito->Beta_Ox_Mito Enoyl-CoA hydratase

Mitochondrial processing of (3E)-enoyl-CoA.

Experimental Protocols

To empirically determine the subcellular localization of this compound, a combination of subcellular fractionation, acyl-CoA extraction, and sensitive analytical techniques is required.

Subcellular Fractionation

This protocol describes the separation of cellular components into distinct fractions.

Materials:

  • Cell culture or tissue sample

  • Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Centrifuge capable of reaching at least 100,000 x g

  • Microcentrifuge

Procedure:

  • Harvest cells or finely mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or tissue in ice-cold fractionation buffer.

  • Allow cells to swell on ice for 15-20 minutes.

  • Lyse the cells by passing the suspension through a Dounce homogenizer (10-20 strokes) or a syringe with a 27-gauge needle (10-15 passes). Monitor lysis under a microscope.

  • Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Nuclear Fraction: Wash the nuclear pellet with fractionation buffer and centrifuge again at 700-800 x g for 10 minutes. The resulting pellet is the nuclear fraction.

  • Mitochondrial Fraction: Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C. The pellet contains the mitochondria.

  • Peroxisomal/Microsomal Fraction: The supernatant from the previous step can be further centrifuged at 100,000 x g for 1 hour at 4°C to pellet microsomes and peroxisomes. Further purification using a density gradient (e.g., sucrose (B13894) or OptiPrep) is necessary to separate peroxisomes from microsomes.

  • Cytosolic Fraction: The final supernatant after the high-speed centrifugation is the cytosolic fraction.

  • Immediately process each fraction for acyl-CoA extraction or store at -80°C.

Subcellular_Fractionation Start Cells/Tissue Homogenate Centrifuge1 Centrifuge 700 x g, 10 min Start->Centrifuge1 Pellet1 Pellet (Nuclei) Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 10,000 x g, 15 min Supernatant1->Centrifuge2 Pellet2 Pellet (Mitochondria) Centrifuge2->Pellet2 Supernatant2 Supernatant Centrifuge2->Supernatant2 Centrifuge3 Centrifuge 100,000 x g, 1 hr Supernatant2->Centrifuge3 Pellet3 Pellet (Microsomes/Peroxisomes) Centrifuge3->Pellet3 Supernatant3 Supernatant (Cytosol) Centrifuge3->Supernatant3

References

Investigating the Endogenous Presence of (3E)-Tetradecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential endogenous presence of (3E)-tetradecenoyl-CoA, a long-chain fatty acyl-CoA. While its isomer, (2E)-tetradecenoyl-CoA, is a known intermediate in fatty acid metabolism, the existence of the (3E) isomer as an endogenous molecule in mammalian systems is not well-established. This document outlines the current state of knowledge, proposes a hypothetical metabolic pathway for its formation, and provides detailed experimental protocols for its detection and quantification. The methodologies described are based on established techniques for the analysis of long-chain acyl-CoA esters and are intended to serve as a starting point for researchers in this area.

Introduction

Long-chain fatty acyl-CoAs are critical intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and cellular signaling. The specific isomeric form of these molecules can significantly impact their metabolic fate and biological activity. While the metabolism of many common fatty acyl-CoAs is well-understood, the endogenous presence and potential roles of less common isomers, such as this compound, remain to be fully elucidated.

Currently, there is no direct evidence confirming the endogenous presence of this compound in mammalian cells. However, the detection of elevated levels of tetradecenoyl-L-carnitine (C14:1) in newborn screening suggests the existence of a C14:1 acyl-CoA pool.[1][2] The specific isomer(s) comprising this pool have not been fully characterized. The corresponding free fatty acid, (3E)-tetradecenoic acid, is classified as a long-chain fatty acid.[3] It is plausible that if (3E)-tetradecenoic acid is present endogenously or introduced through the diet, it could be activated to its CoA ester, this compound, by acyl-CoA synthetases.[4]

This guide provides the necessary background and detailed protocols to enable researchers to investigate the endogenous presence of this compound.

Hypothetical Metabolic Pathway

The formation of this compound from its corresponding free fatty acid is a plausible metabolic step. The following diagram illustrates this hypothetical activation pathway.

Hypothetical Activation of (3E)-Tetradecenoic Acid 3E_Tetradecenoic_Acid (3E)-Tetradecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (Long-Chain) 3E_Tetradecenoic_Acid->Acyl_CoA_Synthetase 3E_Tetradecenoyl_CoA This compound Acyl_CoA_Synthetase->3E_Tetradecenoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA CoA CoA->Acyl_CoA_Synthetase

Caption: Hypothetical activation of (3E)-tetradecenoic acid to this compound.

Experimental Protocols

The detection and quantification of a specific long-chain acyl-CoA, such as this compound, from a complex biological matrix is a multi-step process. The following protocols are adapted from established methods for the analysis of long-chain acyl-CoAs.[5][6]

Extraction of Long-Chain Acyl-CoA Esters from Tissues or Cells

This protocol describes a method for the extraction and solid-phase purification of long-chain acyl-CoAs.

Materials:

  • Tissue or cell sample

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification columns

  • C-18 solid-phase extraction columns

  • Glacial acetic acid

Procedure:

  • Homogenize the tissue or cell sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent.

  • Load the concentrated eluent onto a C-18 solid-phase extraction column for further purification and concentration.

  • Elute the purified acyl-CoAs from the C-18 column.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and detection of long-chain acyl-CoAs using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Radially compressed C18, 5 µm, reverse-phase column

Mobile Phase:

  • Solvent A: 75 mM KH2PO4, pH 4.9

  • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

  • Reconstitute the purified acyl-CoA extract in a suitable injection volume.

  • Inject the sample onto the C18 column.

  • Elute the acyl-CoAs using a binary gradient system of Solvent A and Solvent B.

  • Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

  • Identify and quantify the peak corresponding to this compound by comparison to a synthetic standard.

The following diagram illustrates the general workflow for the investigation of this compound.

Experimental Workflow for this compound Investigation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue_Homogenization Tissue/Cell Homogenization Acyl_CoA_Extraction Acyl-CoA Extraction (ACN) Tissue_Homogenization->Acyl_CoA_Extraction Solid_Phase_Purification Solid-Phase Purification (C18) Acyl_CoA_Extraction->Solid_Phase_Purification HPLC_Separation RP-HPLC Separation Solid_Phase_Purification->HPLC_Separation UV_Detection UV Detection (260 nm) HPLC_Separation->UV_Detection Peak_Identification Peak Identification (vs. Standard) UV_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: General experimental workflow for the detection of this compound.

Data Presentation

Should the investigation yield quantitative data, it is recommended to present the results in a clear and structured tabular format for easy comparison across different samples or conditions.

Table 1: Hypothetical Quantitative Data for this compound

Sample IDTissue/Cell TypeConditionThis compound (nmol/g protein)
1LiverFed< LOD
2LiverFasted0.5 ± 0.1
3HeartControl< LOD
4HeartIschemia1.2 ± 0.3

LOD: Limit of Detection

Conclusion

The investigation into the endogenous presence of this compound represents a novel area of lipid metabolism research. While its existence is currently hypothetical, the analytical methods outlined in this guide provide a robust framework for its potential discovery and quantification. The identification of this molecule in biological systems could open new avenues for understanding its role in health and disease, and potentially offer new targets for therapeutic intervention. Further research, including the use of mass spectrometry for definitive structural confirmation, is warranted to build upon the foundational work described herein.

References

The Pivotal Role of (3E)-Tetradecenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal beta-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids that are not efficiently metabolized by mitochondria. This includes very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain unsaturated fatty acids. The catabolism of unsaturated fatty acids presents unique challenges due to the presence of double bonds that are often not in the correct position or configuration for the standard beta-oxidation machinery. This guide provides an in-depth technical overview of the role of a key intermediate, (3E)-tetradecenoyl-CoA, in the peroxisomal beta-oxidation of unsaturated fatty acids, with a focus on the enzymatic machinery, regulatory pathways, and experimental methodologies.

The Metabolic Fate of this compound in Peroxisomes

The beta-oxidation of a 14-carbon monounsaturated fatty acid can lead to the formation of this compound as an intermediate. The double bond at the C3 position in the trans (E) configuration poses a block to the standard beta-oxidation spiral, which requires a 2-trans-enoyl-CoA intermediate for the action of enoyl-CoA hydratase. To overcome this, peroxisomes employ a specialized auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase (ECI) .

This isomerase catalyzes the crucial step of shifting the double bond from the 3-4 position to the 2-3 position, converting this compound into (2E)-tetradecenoyl-CoA. This product can then re-enter the main peroxisomal beta-oxidation pathway and undergo further cycles of degradation.

Core Peroxisomal Beta-Oxidation Pathway:

The core pathway consists of four enzymatic steps:

  • Acyl-CoA Oxidase (ACOX1): Catalyzes the formation of a 2-trans-enoyl-CoA and produces hydrogen peroxide (H₂O₂).

  • Multifunctional Enzyme (MFE): Possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

The pathway for this compound processing is illustrated below:

Peroxisomal_Beta_Oxidation_Unsaturated cluster_pathway Peroxisomal Beta-Oxidation of this compound Unsaturated_Fatty_Acid This compound Isomerase Δ³,Δ²-Enoyl-CoA Isomerase (ECI) Unsaturated_Fatty_Acid->Isomerase Standard_Intermediate (2E)-Tetradecenoyl-CoA Isomerase->Standard_Intermediate Beta_Oxidation Core Peroxisomal Beta-Oxidation Pathway Standard_Intermediate->Beta_Oxidation Products Shortened Acyl-CoA + Acetyl-CoA Beta_Oxidation->Products PPAR_alpha_pathway cluster_regulation PPARα-mediated Regulation of Peroxisomal Beta-Oxidation Fatty_Acids Unsaturated Fatty Acids (this compound derivatives) PPARa_RXR PPARα/RXR Heterodimer Fatty_Acids->PPARa_RXR activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to Gene_Expression Increased Transcription of Peroxisomal Genes PPRE->Gene_Expression ACOX1 ACOX1 Gene_Expression->ACOX1 ECI ECI Gene_Expression->ECI MFE MFE Gene_Expression->MFE Thiolase Thiolase Gene_Expression->Thiolase Experimental_Workflow cluster_workflow Workflow for Investigating Peroxisomal Beta-Oxidation Start Hypothesis: Substrate is metabolized by peroxisomal beta-oxidation Isolation Isolate Peroxisomes from Liver or Cultured Cells Start->Isolation Assay Perform in vitro Beta-Oxidation Assay with Radiolabeled Substrate Isolation->Assay Gene_Expression Analyze Gene Expression of Peroxisomal Enzymes (qPCR) Isolation->Gene_Expression Analysis Analyze Products by HPLC or GC-MS Assay->Analysis Enzyme_Kinetics Characterize Kinetics of Key Enzymes (e.g., ECI) Analysis->Enzyme_Kinetics Conclusion Conclusion on the Role of the Substrate in Peroxisomal Metabolism Enzyme_Kinetics->Conclusion Gene_Expression->Conclusion

(3E)-Tetradecenoyl-CoA: A Metabolic Intermediate with Latent Signaling Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3E)-tetradecenoyl-CoA, a stereoisomer of a key intermediate in the beta-oxidation of unsaturated fatty acids, is primarily recognized for its role as a substrate for the enzyme enoyl-CoA isomerase. While not classically defined as a signaling molecule, its accumulation due to metabolic dysregulation holds the potential to influence cellular processes, positioning it as a molecule of interest in the study of lipid metabolism and associated pathologies.

This technical guide provides a comprehensive overview of this compound, detailing its metabolic context, the enzymes governing its flux, and its potential connections to lipid signaling pathways. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies required to investigate this intriguing acyl-CoA species.

Metabolic Context: The Crossroads of Fatty Acid Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon position. Its formation presents a challenge to the standard beta-oxidation machinery, which is equipped to handle 2-trans-enoyl-CoA esters. The key enzyme responsible for processing this compound is enoyl-CoA isomerase (EC 5.3.3.8) . This enzyme catalyzes the isomerization of the double bond from the 3-trans position to the 2-trans position, thereby generating (2E)-tetradecenoyl-CoA, a substrate that can re-enter the beta-oxidation spiral.

The metabolic fate of this compound is thus intrinsically linked to the efficiency of enoyl-CoA isomerase. Any impairment of this enzyme's activity could lead to the accumulation of 3-enoyl-CoA intermediates, including this compound.

Beta_Oxidation_Unsaturated_FA cluster_pathway Pathway Intermediate Unsaturated_Fatty_Acid Unsaturated Fatty Acid (C16:1) Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Fatty_Acid->Acyl_CoA_Synthetase Palmitoleoyl_CoA Palmitoleoyl-CoA (C16:1) Acyl_CoA_Synthetase->Palmitoleoyl_CoA Beta_Oxidation_Cycle1 1st cycle β-Oxidation Palmitoleoyl_CoA->Beta_Oxidation_Cycle1 cis_Dodec_3_enoyl_CoA cis-Dodec-3-enoyl-CoA Beta_Oxidation_Cycle1->cis_Dodec_3_enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_Dodec_3_enoyl_CoA->Enoyl_CoA_Isomerase trans_Dodec_2_enoyl_CoA trans-Dodec-2-enoyl-CoA Enoyl_CoA_Isomerase->trans_Dodec_2_enoyl_CoA Beta_Oxidation_Cont β-Oxidation Continues trans_Dodec_2_enoyl_CoA->Beta_Oxidation_Cont 3E_tetradecenoyl_CoA This compound 3E_tetradecenoyl_CoA->Enoyl_CoA_Isomerase

Metabolic positioning of this compound.

Potential for Lipid Signaling: An Indirect Role

While direct evidence for this compound as a signaling molecule is currently lacking, the established roles of other long-chain acyl-CoA esters provide a strong rationale for investigating its potential in this area. Long-chain acyl-CoAs are known to function as allosteric regulators of key metabolic enzymes and can influence the activity of nuclear receptors.[1][2][3][4]

A plausible hypothesis is that under conditions of metabolic stress or in the presence of enoyl-CoA isomerase deficiency, the accumulation of this compound could lead to:

  • Allosteric Regulation: Alteration of the activity of enzymes involved in glucose and lipid metabolism.

  • Nuclear Receptor Modulation: Interaction with and modulation of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are known to be regulated by fatty acids and their derivatives.

  • Alteration of Membrane Properties: Incorporation into complex lipids, potentially altering membrane fluidity and the function of membrane-associated proteins.

Studies in mice with a deficiency in enoyl-CoA isomerase have shown an accumulation of unsaturated fatty acyl groups in ester lipids and the development of hepatic steatosis (fatty liver), lending support to the idea that the buildup of its substrates can have significant pathological consequences.[5]

Potential_Signaling Metabolic_Dysregulation Metabolic Dysregulation (e.g., ECI deficiency) Accumulation Accumulation of This compound Metabolic_Dysregulation->Accumulation Allosteric_Regulation Allosteric Regulation of Enzymes Accumulation->Allosteric_Regulation NR_Modulation Nuclear Receptor Modulation Accumulation->NR_Modulation Membrane_Alteration Alteration of Membrane Properties Accumulation->Membrane_Alteration Cellular_Response Altered Cellular Response Allosteric_Regulation->Cellular_Response NR_Modulation->Cellular_Response Membrane_Alteration->Cellular_Response

Hypothesized signaling roles of this compound.

Quantitative Data

ParameterValueReference
Estimated free cytosolic long-chain acyl-CoA concentration< 200 nM[3]
Ki of acetyl-CoA carboxylase for acyl-CoA~5 nM[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the free fatty acid, (3E)-tetradecenoic acid, followed by its conversion to the corresponding CoA ester.

Step 1: Synthesis of (3E)-tetradecenoic Acid

A common method for the synthesis of trans-3-enoic acids is through the Wittig reaction. The following is a generalized procedure that can be adapted for the synthesis of (3E)-tetradecenoic acid.

  • Preparation of the phosphonium (B103445) salt: React 10-bromodecanoic acid with triphenylphosphine (B44618) (PPh3) to form the corresponding triphenylphosphonium salt.

  • Ylide formation: Treat the phosphonium salt with a strong base, such as sodium methoxide, to generate the ylide in situ.

  • Wittig reaction: React the ylide with isobutyraldehyde. This will yield a mixture of (E)- and (Z)-isomers of 13-methyl-11-tetradecenoic acid. A similar strategy can be employed with different starting materials to achieve the desired C14 backbone with a double bond at the 3-position. For example, starting with a C11-aldehyde and a C3-phosphonium ylide derived from a bromo-propionic acid derivative.[6]

  • Purification: The resulting fatty acid isomers can be separated and purified using high-performance liquid chromatography (HPLC).

Step 2: Conversion of (3E)-tetradecenoic Acid to this compound

The conversion of a free fatty acid to its CoA ester is an ATP-dependent reaction catalyzed by acyl-CoA synthetase.[7]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • (3E)-tetradecenoic acid

    • Coenzyme A (CoASH)

    • ATP

    • Acyl-CoA synthetase (commercially available)

    • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

  • Monitoring: The progress of the reaction can be monitored by the disappearance of the free fatty acid or the appearance of the acyl-CoA using techniques like HPLC.

  • Purification: The resulting this compound can be purified using solid-phase extraction or HPLC.

Synthesis_Workflow start Start wittig Wittig Reaction (or similar olefination) start->wittig purify_fa Purification of (3E)-tetradecenoic acid (HPLC) wittig->purify_fa acyl_coa_synthesis Acyl-CoA Synthesis (Enzymatic) purify_fa->acyl_coa_synthesis purify_acoa Purification of This compound (HPLC) acyl_coa_synthesis->purify_acoa end End Product purify_acoa->end

Workflow for the synthesis of this compound.

Enoyl-CoA Isomerase Activity Assay

The activity of enoyl-CoA isomerase can be measured spectrophotometrically by coupling its reaction to that of enoyl-CoA hydratase. This assay measures the decrease in absorbance at 263 nm due to the hydration of the 2-enoyl-CoA product.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Reaction buffer (e.g., Tris-HCl)

    • Enoyl-CoA hydratase (crotonase)

    • This compound (substrate)

  • Initiation: Start the reaction by adding enoyl-CoA isomerase.

  • Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer. The rate of decrease is proportional to the activity of enoyl-CoA isomerase.

A modified spectrophotometric assay can also be employed using a substrate analog like 5-phenyl-2,4-pentadienoyl-CoA, which allows for monitoring the reaction at a different wavelength (340 nm).[8]

Analytical Separation of (3E)- and (2E)-tetradecenoyl-CoA Isomers

The separation and quantification of (3E)- and (2E)-tetradecenoyl-CoA isomers can be achieved using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Extract acyl-CoAs from cells or tissues using a suitable solvent system (e.g., isopropanol/acetonitrile/water).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of two solvents is used for elution. For example, Solvent A: 15 mM ammonium (B1175870) hydroxide (B78521) in water, and Solvent B: 15 mM ammonium hydroxide in acetonitrile.[9]

    • Gradient: A carefully optimized gradient is crucial for the separation of the isomers.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Selected reaction monitoring (SRM) is employed for sensitive and specific quantification. The transition from the precursor ion ([M+H]+) to a specific product ion is monitored.

Implications for Drug Development

The central role of enoyl-CoA isomerase in the metabolism of unsaturated fatty acids makes it a potential target for drug development, particularly in the context of metabolic diseases. Inhibition of this enzyme would lead to the accumulation of 3-enoyl-CoA esters, including this compound. While this could have therapeutic benefits in certain contexts, it could also lead to lipotoxicity, as suggested by the phenotype of enoyl-CoA isomerase-deficient mice.[5]

The development of inhibitors for enzymes in fatty acid metabolism, such as enoyl-ACP reductase and stearoyl-CoA desaturase, is an active area of research.[10][11] A similar approach could be taken for enoyl-CoA isomerase, with the goal of modulating lipid metabolism in diseases like metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers.

Drug_Development ECI Enoyl-CoA Isomerase (ECI) Metabolic_Modulation Modulation of Lipid Metabolism ECI->Metabolic_Modulation inhibition Inhibitor ECI Inhibitor Inhibitor->ECI Accumulation Accumulation of 3-enoyl-CoA esters Inhibitor->Accumulation leads to Accumulation->Metabolic_Modulation Therapeutic_Effect Therapeutic Effect (e.g., in cancer, metabolic syndrome) Metabolic_Modulation->Therapeutic_Effect Side_Effects Potential Side Effects (e.g., lipotoxicity) Metabolic_Modulation->Side_Effects

References

Exploring the Enzymatic Landscape of (3E)-Tetradecenoyl-CoA: A Technical Guide to Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-Tetradecenoyl-CoA is a key intermediate in the β-oxidation of unsaturated fatty acids. Understanding the substrate specificity of enzymes that metabolize this molecule is crucial for elucidating metabolic pathways and for the development of novel therapeutics targeting fatty acid metabolism. This technical guide provides an in-depth exploration of the enzymes known to interact with this compound, with a focus on their substrate specificity, kinetic parameters, and the experimental protocols used for their characterization. This document consolidates current knowledge to serve as a comprehensive resource for researchers in the fields of biochemistry, metabolism, and drug discovery.

Introduction

The catabolism of fatty acids through the β-oxidation spiral is a fundamental energy-generating process in most organisms. The metabolism of unsaturated fatty acids, such as those containing a double bond at an odd-numbered carbon, requires the action of auxiliary enzymes to reconfigure the double bond for processing by the core β-oxidation machinery. This compound, a 14-carbon monounsaturated fatty acyl-CoA with a trans double bond at the third carbon, is a critical intermediate in this process. Its efficient metabolism is contingent on the substrate specificity of key enzymes that can recognize and convert it into a substrate suitable for the next round of β-oxidation.

This guide focuses on the two primary enzymes responsible for the metabolism of 3-enoyl-CoA thioesters: Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase . We will delve into their catalytic mechanisms, substrate preferences, and provide detailed experimental protocols for their study.

Key Enzymes and their Substrate Specificity

The metabolism of this compound is primarily handled by two key enzymes that ensure its entry into the main β-oxidation pathway.

Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8)

This enzyme plays a pivotal role in the metabolism of unsaturated fatty acids with double bonds at odd-numbered positions.[1][2] It catalyzes the isomerization of the double bond from the C3 (β,γ) position to the C2 (α,β) position, a prerequisite for the subsequent action of enoyl-CoA hydratase.[1]

Reaction: this compound ⇌ (2E)-Tetradecenoyl-CoA

Substrate Specificity: Δ³,Δ²-enoyl-CoA isomerases exhibit broad substrate specificity with respect to the acyl chain length.[3] Studies on the rat mitochondrial isoenzyme have shown activity with a range of trans-3-enoyl-CoA substrates, including C6, C10, and C12 chains, with a velocity ratio of 9:2.5:1, respectively.[2] While specific kinetic data for this compound is not extensively documented, the known preference of some isoforms for longer-chain acyl-CoAs suggests it is a viable substrate.[3] Rat liver contains both mitochondrial (mECI) and peroxisomal (pECI) isoforms, with pECI showing a slight preference for long-chain acyl-CoAs and a greater catalytic efficiency with 3-trans substrates.[1][3]

Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17)

Enoyl-CoA hydratase catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to form an L-3-hydroxyacyl-CoA.[4][5] While its primary role is in the main β-oxidation pathway acting on 2-enoyl-CoA intermediates, its interaction with 3-enoyl-CoA species, particularly in the context of multifunctional enzymes, is also of interest.

Reaction: (2E)-Tetradecenoyl-CoA + H₂O ⇌ (3S)-3-Hydroxytetradecanoyl-CoA

Substrate Specificity: Enoyl-CoA hydratases, also known as crotonases, generally process a wide range of straight-chain enoyl-CoA thioesters, from C4 to at least C16, although the catalytic rate tends to decrease with increasing chain length.[6][7] For instance, the Vmax of enoyl-CoA hydratase I from Mycobacterium smegmatis decreases from 2,488 units/mg for crotonyl-CoA (C4) to 154 units/mg for hexadecenoyl-CoA (C16).[8] However, the Km values for these substrates remain similar, suggesting that the binding affinity is not significantly affected by the chain length.[8]

Quantitative Data on Enzyme Activity

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (units/mg)Reference
Enoyl-CoA Hydratase IMycobacterium smegmatisCrotonyl-CoA (C4)822,488[8]
Decenoyl-CoA (C10)91-[8]
Hexadecenoyl-CoA (C16)105154[8]
Δ³,Δ²-Enoyl-CoA IsomeraseRat Mitochondriatrans-3-Hexenoyl-CoA (C6)-Relative V: 9[2]
trans-3-Decenoyl-CoA (C10)-Relative V: 2.5[2]
trans-3-Dodecenoyl-CoA (C12)-Relative V: 1[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic and chemical approaches being the most common. A facile enzymatic synthesis can be performed using a fatty acid:CoA ligase.[9]

Materials:

  • (3E)-Tetradecenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Fatty acid:CoA ligase (e.g., from rat liver microsomes)[9]

  • Triton X-100

  • Matrex Gel Red A

  • Octyl-Sepharose

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Immobilization of Fatty Acid:CoA Ligase: Solubilize rat liver microsomes with Triton X-100 and bind the fatty acid:CoA ligase to Matrex Gel Red A.[9]

  • Enzymatic Synthesis: Incubate (3E)-tetradecenoic acid, CoA, and ATP with the immobilized ligase in the reaction buffer.

  • Purification: Purify the synthesized this compound using hydrophobic chromatography on Octyl-Sepharose.[9]

Alternatively, chemical synthesis can be performed by reacting an activated form of (3E)-tetradecenoic acid (e.g., an acid chloride or N-hydroxysuccinimide ester) with coenzyme A in an appropriate solvent system.[10][11]

Purification of Recombinant Enoyl-CoA Hydratase

Recombinant enoyl-CoA hydratase can be expressed in E. coli and purified using standard chromatographic techniques.[12][13]

Materials:

  • E. coli expression strain harboring the enoyl-CoA hydratase gene (e.g., maoC)[12]

  • IPTG for induction

  • Lysis Buffer (e.g., Tris-HCl, NaCl, imidazole (B134444), lysozyme)

  • Ni-NTA affinity chromatography column

  • Gel filtration chromatography column

Procedure:

  • Expression: Grow the E. coli culture and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them using sonication or a French press in lysis buffer.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Elute the His-tagged protein with an imidazole gradient.

  • Gel Filtration: Further purify the protein by size-exclusion chromatography to remove any remaining contaminants and aggregates.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase

The activity of enoyl-CoA hydratase can be monitored continuously by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond of the substrate.[14]

Materials:

  • Purified enoyl-CoA hydratase

  • (2E)-Enoyl-CoA substrate (e.g., crotonyl-CoA as a standard, or the product of the isomerase reaction on this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)[14]

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enoyl-CoA substrate in a quartz cuvette.

  • Initiate the reaction by adding a small volume of the purified enzyme.

  • Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).[14]

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[14]

Coupled Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured using a coupled assay where the product, a 2-enoyl-CoA, is immediately hydrated by an excess of enoyl-CoA hydratase. The decrease in absorbance at 263 nm is then proportional to the isomerase activity.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (coupling enzyme)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound, and an excess of enoyl-CoA hydratase in a quartz cuvette.

  • Initiate the reaction by adding the purified Δ³,Δ²-enoyl-CoA isomerase.

  • Monitor the decrease in absorbance at 263 nm as described in the enoyl-CoA hydratase assay. The rate of this decrease reflects the activity of the isomerase.

Signaling Pathways and Logical Relationships

The metabolism of this compound is an integral part of the β-oxidation pathway for unsaturated fatty acids. The following diagrams illustrate the workflow for studying enzyme specificity and the metabolic pathway.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_purification Enzyme Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis synthesis This compound Synthesis eci_assay Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay synthesis->eci_assay ech_purification Enoyl-CoA Hydratase Purification ech_assay Enoyl-CoA Hydratase Activity Assay ech_purification->ech_assay ech_purification->eci_assay eci_purification Δ³,Δ²-Enoyl-CoA Isomerase Purification eci_purification->eci_assay kinetics Kinetic Parameter Determination (Km, Vmax, kcat) ech_assay->kinetics eci_assay->kinetics

Caption: Experimental workflow for studying enzyme specificity.

metabolic_pathway substrate This compound isomerase Δ³,Δ²-Enoyl-CoA Isomerase substrate->isomerase intermediate (2E)-Tetradecenoyl-CoA isomerase->intermediate hydratase Enoyl-CoA Hydratase intermediate->hydratase product (3S)-3-Hydroxytetradecanoyl-CoA hydratase->product beta_oxidation Further β-Oxidation product->beta_oxidation

Caption: Metabolic pathway of this compound.

Conclusion

The efficient metabolism of this compound relies on the coordinated action of Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase. Both enzymes exhibit a broad substrate specificity, accommodating a range of acyl-CoA chain lengths. While specific kinetic data for this compound is an area for future research, the methodologies outlined in this guide provide a robust framework for its investigation. A deeper understanding of the substrate preferences and catalytic efficiencies of these enzymes will be invaluable for deciphering the intricacies of fatty acid metabolism and for the rational design of therapeutic interventions targeting metabolic disorders.

References

Methodological & Application

Chemo-enzymatic Synthesis of (3E)-Tetradecenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemo-enzymatic synthesis of (3E)-tetradecenoyl-CoA, a crucial intermediate in fatty acid metabolism and a valuable molecule for various research and drug development applications. The synthesis involves a two-step process: the chemical synthesis of the saturated precursor, tetradecanoyl-CoA, from tetradecanoic acid and coenzyme A, followed by the enzymatic dehydrogenation to yield the desired unsaturated product. This method offers a robust and specific route to obtaining this compound, leveraging the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are provided to guide researchers in the successful synthesis and purification of this important molecule.

Introduction

This compound is an unsaturated long-chain acyl-coenzyme A thioester that plays a role in fatty acid β-oxidation and other metabolic pathways. Its availability in a pure form is essential for studying enzyme kinetics, metabolic fluxes, and for the development of novel therapeutics targeting lipid metabolism. The chemo-enzymatic approach detailed herein combines the versatility of chemical synthesis for the preparation of the saturated fatty acyl-CoA precursor with the exquisite specificity of acyl-CoA dehydrogenases (ACADs) for the introduction of a double bond at the C2-C3 position. Specifically, long-chain acyl-CoA dehydrogenase (LCAD) exhibits activity towards C14 substrates, making it an ideal biocatalyst for the conversion of tetradecanoyl-CoA.

Data Presentation

The following table summarizes the expected quantitative data for the chemo-enzymatic synthesis of this compound. The yields are based on typical results for similar long-chain acyl-CoA syntheses and enzymatic dehydrogenations.

StepParameterValueReference
Chemical Synthesis Starting MaterialTetradecanoic AcidN/A
PrecursorTetradecanoyl-CoAN/A
Typical Yield40-60%[1]
Enzymatic Dehydrogenation EnzymeLong-Chain Acyl-CoA Dehydrogenase (LCAD)[2]
SubstrateTetradecanoyl-CoAN/A
ProductThis compoundN/A
Typical Conversion>90%[1]
Purification MethodSolid-Phase Extraction (SPE)[3]
Expected Purity>95%N/A
Analysis MethodLC-MS/MS[4][5]
Precursor Ion (m/z)[To be determined based on ionization mode]N/A
Product Ion (m/z)[To be determined based on fragmentation]N/A

Experimental Protocols

Part 1: Chemical Synthesis of Tetradecanoyl-CoA

This protocol is adapted from established methods for the synthesis of long-chain acyl-CoA esters.

Materials:

  • Tetradecanoic acid

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate solution, 5% (w/v)

  • Brine solution

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Tetradecanoic Acid:

    • In a clean, dry round-bottom flask, dissolve tetradecanoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution with stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Thioesterification with Coenzyme A:

    • Filter the reaction mixture to remove the DCU precipitate.

    • In a separate flask, dissolve Coenzyme A (CoA) trilithium salt (0.8 equivalents) in a 5% sodium bicarbonate solution.

    • Slowly add the filtered DMF solution containing the activated tetradecanoic acid to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Purification of Tetradecanoyl-CoA:

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the aqueous solution with diethyl ether to remove unreacted fatty acid and other organic impurities.

    • The tetradecanoyl-CoA will remain in the aqueous phase.

    • Purify the aqueous phase using a C18 solid-phase extraction (SPE) cartridge.

      • Condition the cartridge with methanol, followed by water.

      • Load the aqueous sample onto the cartridge.

      • Wash the cartridge with water to remove salts and other polar impurities.

      • Elute the tetradecanoyl-CoA with a gradient of acetonitrile in water (e.g., starting with 20% acetonitrile and increasing to 80%).

    • Lyophilize the fractions containing the product to obtain tetradecanoyl-CoA as a white solid.

Part 2: Enzymatic Dehydrogenation of Tetradecanoyl-CoA

This protocol utilizes a commercially available or recombinantly expressed long-chain acyl-CoA dehydrogenase (LCAD).

Materials:

  • Tetradecanoyl-CoA (from Part 1)

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) (e.g., from porcine liver or recombinant human)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or other artificial electron acceptors)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 10 µM FAD

      • 200 µM Tetradecanoyl-CoA

      • 500 µM Electron acceptor

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Add a suitable amount of LCAD (e.g., 1-5 µg) to initiate the reaction. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37°C for 30-60 minutes. The reaction progress can be monitored by observing the color change of the electron acceptor or by taking aliquots for LC-MS analysis.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Purify the this compound from the supernatant using a C18 SPE cartridge following the same procedure as for tetradecanoyl-CoA purification (Part 1, Step 3).

    • Lyophilize the purified fractions to obtain this compound as a white solid.

Part 3: Analysis by LC-MS/MS

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water.[4]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[4]

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate. An example gradient is: 0-2.8 min, 20-45% B; 2.8-3.0 min, 45-25% B; 3.0-4.0 min, 25-65% B; 4.0-4.5 min, 65-20% B.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The m/z of the [M+H]+ or [M-H]- ion of this compound.

  • Product Ion (Q3): A characteristic fragment ion of this compound. A common neutral loss for acyl-CoAs is 507 Da.[6]

  • Collision Energy: Optimize for the specific precursor-product ion transition. A starting point could be 30 eV.[4]

Mandatory Visualizations

Chemo_Enzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Dehydrogenation cluster_purification Purification & Analysis Tetradecanoic_Acid Tetradecanoic Acid Activated_Acid Activated Tetradecanoic Acid (NHS-ester) Tetradecanoic_Acid->Activated_Acid DCC, NHS Tetradecanoyl_CoA Tetradecanoyl-CoA Activated_Acid->Tetradecanoyl_CoA Coenzyme A Enzymatic_Reaction Enzymatic Reaction (LCAD, FAD) Tetradecanoyl_CoA->Enzymatic_Reaction Tetradecenoyl_CoA This compound Enzymatic_Reaction->Tetradecenoyl_CoA SPE Solid-Phase Extraction (SPE) Tetradecenoyl_CoA->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Signaling_Pathway_Context cluster_beta_oxidation Fatty Acid β-Oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., LCAD) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Synthesized_Product This compound (Synthesized Product) Synthesized_Product->Enoyl_CoA Acts as intermediate

Caption: Context of this compound in the fatty acid β-oxidation pathway.

References

Application Note: Quantification of (3E)-Tetradecenoyl-CoA using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (3E)-tetradecenoyl-CoA in biological matrices. Long-chain acyl-Coenzyme A (acyl-CoA) species are pivotal intermediates in fatty acid metabolism and cellular signaling, making their accurate quantification crucial for understanding various physiological and pathological processes. The protocol herein provides a comprehensive workflow, including sample extraction, chromatographic separation, and mass spectrometric detection, and is designed for researchers in metabolic disease, oncology, and drug development.

Introduction

This compound is an unsaturated long-chain acyl-CoA involved in fatty acid metabolism.[1] Dysregulation of acyl-CoA metabolism has been implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[2][3] Consequently, the ability to accurately measure the levels of specific acyl-CoAs like this compound is of significant interest. This document provides a detailed protocol for the quantification of this compound using LC-MS/MS, a highly sensitive and selective analytical technique.[4][5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][6][7][8]

Materials:

  • Biological tissue (e.g., liver, heart, cell pellets)

  • Internal Standard (IS): Heptadecanoyl-CoA

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (60:20:20, v/v/v)

  • SPE Cartridges: C18, 100 mg

  • Washing Solvent 1: 50 mM Ammonium Acetate in Water

  • Washing Solvent 2: Acetonitrile/Water (20:80, v/v)

  • Elution Solvent: Methanol (B129727) with 30 mM Ammonium Hydroxide

  • Centrifuge, Homogenizer, Evaporator

Procedure:

  • Homogenize approximately 50-100 mg of tissue in 1 mL of ice-cold extraction solvent.

  • Spike the homogenate with the internal standard, heptadecanoyl-CoA.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and load it onto a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with 1 mL of Washing Solvent 1, followed by 1 mL of Washing Solvent 2.

  • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

  • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

The separation of long-chain acyl-CoAs is typically achieved using a reversed-phase C18 column with a high pH mobile phase.[2][6][8]

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Quantification is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][6][8] A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[7][9]

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ion for this compound (C35H60N7O17P3S) is calculated as [M+H]+. The product ion is typically the fragment corresponding to the acyl-pantetheine moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined empiricallyTo be determined empiricallyTo be optimized
Heptadecanoyl-CoA (IS)1020.6513.335

Note: The exact m/z values for this compound should be determined by direct infusion of a standard.

Data Presentation

Table 1: Quantitative Summary of this compound in Rat Liver Tissue

Sample IDTissue Weight (mg)Peak Area (Analyte)Peak Area (IS)Analyte/IS RatioConcentration (pmol/g)
Control 152.315,67889,4520.1753.35
Control 249.814,98288,9710.1683.38
Control 355.116,83490,1120.1873.40
Treated 151.525,43289,8760.2835.49
Treated 253.226,89190,3450.2985.60
Treated 350.924,99789,1230.2805.51

Note: This is example data and should be replaced with experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Sample (Tissue) Homogenization Homogenization in Extraction Solvent + IS Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading SPE Loading (C18) Supernatant->SPE_Loading SPE_Wash1 Wash 1 (Aqueous Buffer) SPE_Loading->SPE_Wash1 SPE_Wash2 Wash 2 (Organic/Aqueous) SPE_Wash1->SPE_Wash2 SPE_Elution Elution (Methanol/NH4OH) SPE_Wash2->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: Experimental workflow for the quantification of this compound.

fatty_acid_metabolism cluster_pathway Fatty Acid Beta-Oxidation (Mitochondria) Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA (2E)-Enoyl-CoA (e.g., this compound) Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Application Note & Protocol: Development of a Stable Isotope-Labeled (3E)-Tetradecenoyl-CoA Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipogenesis, and cellular signaling. The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic fluxes and dysregulation in various disease states. (3E)-Tetradecenoyl-CoA is an intermediate in the β-oxidation of unsaturated fatty acids. Its quantification can provide insights into fatty acid metabolism and related enzymatic activities.

Stable isotope-labeled internal standards are the gold standard for accurate quantification of metabolites by mass spectrometry, as they correct for variations in sample preparation and matrix effects.[1][2] This application note provides a detailed protocol for the chemical synthesis, purification, and quantification of a stable isotope-labeled this compound standard. The methods described herein are based on established principles of acyl-CoA synthesis and modern analytical techniques.[3][4][5][6]

Materials and Methods

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound involves two main stages: the synthesis of the stable isotope-labeled (3E)-tetradecenoic acid and its subsequent coupling with Coenzyme A. Here, we describe the synthesis of [1-¹³C]-(3E)-tetradecenoic acid.

1. Synthesis of [1-¹³C]-(3E)-Tetradecenoic Acid

The synthesis of [1-¹³C]-(3E)-tetradecenoic acid can be adapted from established methods for labeled fatty acid synthesis.[7] A plausible synthetic route is outlined below:

  • Step 1: Synthesis of [1-¹³C]-dodecyl bromide: Commercially available [¹³C]-dodecanoic acid is reduced to [1-¹³C]-dodecanol using a suitable reducing agent like lithium aluminum hydride. The resulting alcohol is then converted to [1-¹³C]-dodecyl bromide via an Appel reaction or by treatment with HBr.

  • Step 2: Wittig Reaction: A Wittig reaction between [1-¹³C]-dodecyltriphenylphosphonium bromide (prepared from [1-¹³C]-dodecyl bromide and triphenylphosphine) and acrolein will generate the (3E/Z)-tetradecenal. The trans isomer can be favored by using the Schlosser modification of the Wittig reaction.

  • Step 3: Oxidation: The resulting (3E)-tetradecenal is then oxidized to [1-¹³³C]-(3E)-tetradecenoic acid using a mild oxidizing agent such as silver(I) oxide.

2. Synthesis of [1-¹³C]-(3E)-Tetradecenoyl-CoA

The synthesis of the acyl-CoA thioester from the labeled fatty acid can be achieved through several methods, with the 1,1'-carbonyldiimidazole (B1668759) (CDI) activation method being a common and effective approach.[8][9]

  • Activation of the Carboxylic Acid: [1-¹³C]-(3E)-tetradecenoic acid is reacted with CDI in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form the highly reactive [1-¹³C]-(3E)-tetradecenoylimidazolide intermediate.

  • Thioester Formation: A solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0) is added to the activated fatty acid. The nucleophilic thiol group of Coenzyme A attacks the acyl-imidazole, displacing the imidazole (B134444) and forming the desired [1-¹³C]-(3E)-tetradecenoyl-CoA thioester.[3]

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A [1-13C]-(3E)-Tetradecenoic Acid C Activation in Anhydrous THF A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D [1-13C]-(3E)-Tetradecenoylimidazolide C->D F Reaction in Aqueous Buffer D->F E Coenzyme A (Trilithium Salt) E->F G Crude [1-13C]-(3E)-Tetradecenoyl-CoA F->G H Solid-Phase Extraction (C18) G->H I Reverse-Phase HPLC H->I J Lyophilization I->J K Pure [1-13C]-(3E)-Tetradecenoyl-CoA J->K

Caption: Workflow for the synthesis and purification of the stable isotope-labeled standard.

Purification of [1-¹³C]-(3E)-Tetradecenoyl-CoA

The crude reaction mixture is first purified by solid-phase extraction (SPE) to remove unreacted fatty acid and CDI. A C18 cartridge is conditioned with methanol (B129727) and then equilibrated with water. The reaction mixture is loaded, and the cartridge is washed with water to remove salts and unreacted Coenzyme A. The desired product is eluted with a mixture of methanol and water.

Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Fractions containing the purified product are collected, pooled, and lyophilized to yield the pure stable isotope-labeled standard.

Quantification by LC-MS/MS

The quantification of this compound is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[10][11]

Sample Preparation

Biological samples (e.g., cell lysates, tissue homogenates) are quenched with cold acetonitrile containing the stable isotope-labeled internal standard. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then dried under nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient optimized for the separation of acyl-CoAs.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • SRM Transitions: The precursor ions ([M+H]⁺) and product ions are monitored. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

Analytical Workflow for Quantification

G A Biological Sample B Addition of [1-13C]-(3E)-Tetradecenoyl-CoA Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection and Drying D->E F Reconstitution E->F G LC-MS/MS Analysis (SRM Mode) F->G H Data Analysis: Peak Area Ratio vs. Concentration G->H I Quantification of Endogenous This compound H->I

References

Application Notes and Protocols for the Extraction of (3E)-Tetradecenoyl-CoA from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-Tetradecenoyl-CoA is a monounsaturated long-chain acyl-Coenzyme A (CoA) that serves as an intermediate in fatty acid metabolism. The accurate and reliable quantification of this compound in cultured cells is essential for understanding its role in various cellular processes, including energy metabolism and the biosynthesis of complex lipids. This document provides detailed protocols for the extraction of this compound from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The methodologies described are based on established techniques for acyl-CoA extraction, designed to ensure high recovery and stability of these labile molecules.

Acyl-CoAs are central to cellular metabolism, and their levels can provide insights into the metabolic state of cells under various physiological and pathological conditions. However, their low abundance and inherent instability pose significant analytical challenges. The protocols outlined below are intended to provide a robust framework for researchers to obtain high-quality extracts for the analysis of this compound and other acyl-CoA species.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The precise concentration of this compound can vary significantly depending on the cell type and culture conditions. While specific quantitative data for this compound is not extensively reported, the following table summarizes the concentrations of other relevant acyl-CoA species in commonly used human and murine cell lines to provide a comparative context. The data is presented in pmol per million cells or per milligram of protein.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Butyryl-CoA1.013[1]--
Valeryl-CoA1.118[1]--
Crotonoyl-CoA0.032[1]--
HMG-CoA0.971[1]--
Succinyl-CoA25.467[1]--
Glutaryl-CoA0.647[1]--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.

Experimental Protocols

This section provides detailed methodologies for the extraction of acyl-CoAs, including this compound, from both adherent and suspension cultured cells. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Acyl-CoA Extraction from Adherent Cells

This protocol is suitable for cells grown in monolayers, such as HepG2 and MCF7 cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Solvents for SPE (consult manufacturer's instructions)

  • Reconstitution solvent (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7)

  • Internal standard solution (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cell monolayer twice with ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.

  • Cell Lysis and Acyl-CoA Extraction:

    • Place the culture dish on ice.

    • Add 1 mL of ice-cold 10% (w/v) TCA directly to the cell monolayer.

    • Immediately scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Spike the lysate with the internal standard solution.

  • Protein Precipitation:

    • Vortex the tube briefly.

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition the SPE column according to the manufacturer's protocol.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with the appropriate elution solvent.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent, suitable for LC-MS analysis.

Protocol 2: Acyl-CoA Extraction from Suspension Cells

This protocol is suitable for cells grown in suspension, such as RAW264.7 cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold methanol

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Centrifuge capable of 500 x g and 15,000 x g at 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • Solvents for SPE

  • Reconstitution solvent

  • Internal standard solution

Procedure:

  • Cell Harvesting and Washing:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Repeat the wash step twice to ensure complete removal of the culture medium.

  • Cell Lysis and Acyl-CoA Extraction:

    • After the final wash, aspirate the PBS and resuspend the cell pellet in a defined volume of ice-cold methanol.

    • Spike the cell suspension with the internal standard solution.

    • Vortex vigorously to lyse the cells.

  • Protein Precipitation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE), Concentration, and Reconstitution:

    • Follow steps 5 and 6 from Protocol 1 for sample purification, concentration, and reconstitution.

Mandatory Visualization

Metabolic Pathways

This compound is an intermediate in both fatty acid elongation and β-oxidation pathways. The following diagrams illustrate the position of this compound within these crucial metabolic processes.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA CO2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KCR NADPH -> NADP+ Enoyl_CoA (2E)-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HCD H2O Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 ECR NADPH -> NADP+ Tetradecenoyl_CoA This compound (C14:1)

Caption: Fatty Acid Elongation Pathway.

Fatty_Acid_Beta_Oxidation cluster_beta_oxidation Fatty Acid β-Oxidation Cycle Acyl_CoA_n Acyl-CoA (Cn) Enoyl_CoA (2E)-Enoyl-CoA (Cn) Acyl_CoA_n->Enoyl_CoA ACAD FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) Enoyl_CoA->Hydroxyacyl_CoA ECH H2O Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA HADH NAD+ -> NADH Acyl_CoA_n_2 Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_n_2 KAT CoA-SH Acetyl_CoA Acetyl-CoA Tetradecenoyl_CoA This compound (C14:1) Tetradecenoyl_CoA->Enoyl_CoA Isomerase (for cis bond)

Caption: Fatty Acid β-Oxidation Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from cultured cells.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_purification_analysis Purification & Analysis Harvest_Wash 1. Cell Harvesting & Washing (Adherent or Suspension) Lysis 2. Cell Lysis & Extraction (e.g., TCA or Methanol) Harvest_Wash->Lysis Spike 3. Spiking with Internal Standard Lysis->Spike Precipitation 4. Protein Precipitation (Centrifugation) Spike->Precipitation Collect_Supernatant 5. Supernatant Collection Precipitation->Collect_Supernatant SPE 6. Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Dry_Reconstitute 7. Drying & Reconstitution SPE->Dry_Reconstitute LC_MS 8. LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis 9. Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Acyl-CoA Extraction Workflow.

References

Application Notes and Protocols for the Purification of (3E)-Tetradecenoyl-CoA using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of (3E)-tetradecenoyl-CoA, a long-chain fatty acyl-coenzyme A, utilizing solid-phase extraction (SPE). These guidelines are designed to facilitate the efficient isolation and purification of this analyte from complex matrices for downstream applications in research and drug development.

Introduction

This compound is a key intermediate in various metabolic pathways. Accurate and reliable purification of this molecule is crucial for a range of research applications, including enzyme assays, metabolic flux analysis, and as a standard for analytical quantification. Solid-phase extraction offers a rapid, efficient, and selective method for its purification, providing advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample throughput.

The selection of the appropriate SPE sorbent and elution conditions is critical for achieving high purity and recovery. Based on the physicochemical properties of this compound, which possesses a long hydrophobic acyl chain and a polar coenzyme A moiety, reversed-phase and mixed-mode solid-phase extraction are the most effective strategies.

Principles of Solid-Phase Extraction for Acyl-CoA Purification

Solid-phase extraction separates compounds from a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[1] For this compound, two primary SPE mechanisms are particularly effective:

  • Reversed-Phase (RP) SPE : This technique employs a nonpolar stationary phase, such as C18-bonded silica, and a polar mobile phase.[2] The hydrophobic tetradecenoyl chain of the analyte is retained on the stationary phase, while more polar impurities are washed away.[1][3] The target compound is then eluted using a nonpolar organic solvent.[3]

  • Anion-Exchange (AX) SPE : This method utilizes a stationary phase with positively charged functional groups. The negatively charged phosphate (B84403) groups of the coenzyme A moiety will bind to the stationary phase, allowing for the removal of neutral and positively charged impurities. Elution is achieved by using a buffer with a high salt concentration or an altered pH to disrupt the ionic interaction.

  • Mixed-Mode SPE : This approach combines both reversed-phase and ion-exchange functionalities on a single sorbent. This allows for a highly selective purification by exploiting both the hydrophobic and anionic properties of this compound.

Experimental Protocols

The following protocols provide a starting point for the purification of this compound. Optimization may be required depending on the specific sample matrix and desired purity.

Reversed-Phase Solid-Phase Extraction (RP-SPE) Protocol

This protocol is suitable for general purification and desalting of this compound.

Materials:

  • Reversed-Phase SPE Cartridge (e.g., C18, 100-500 mg)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • Deionized Water

  • Sample containing this compound, dissolved in an aqueous buffer

  • Vacuum manifold (optional, for faster processing)

Procedure:

  • Cartridge Conditioning:

    • Pass 2-3 column volumes of methanol through the C18 cartridge to activate the stationary phase.[4]

    • Equilibrate the cartridge by passing 2-3 column volumes of deionized water.[5] Do not allow the sorbent to dry.[5]

  • Sample Loading:

    • Load the sample solution onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2-3 column volumes of an aqueous buffer or a low percentage of organic solvent (e.g., 5-20% methanol in water) to remove polar impurities.[3]

  • Elution:

    • Elute the purified this compound with 1-2 column volumes of a nonpolar organic solvent such as methanol or acetonitrile.[3][5] The eluate can be collected in a clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.[4]

    • Reconstitute the purified this compound in a suitable buffer for your downstream application.[4]

Anion-Exchange Solid-Phase Extraction (AX-SPE) Protocol

This protocol is effective for separating this compound from neutral and cationic impurities.

Materials:

  • Anion-Exchange SPE Cartridge (e.g., Quaternary Ammonium)

  • Methanol (MeOH)

  • Deionized Water

  • Equilibration Buffer (e.g., low ionic strength buffer, pH 7.5)

  • Elution Buffer (e.g., high ionic strength buffer or a buffer with a pH shift)

  • Sample containing this compound, dissolved in the equilibration buffer

Procedure:

  • Cartridge Conditioning:

    • Condition the cartridge with 2-3 column volumes of methanol.

    • Equilibrate the cartridge with 2-3 column volumes of the equilibration buffer.

  • Sample Loading:

    • Load the sample solution onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove unbound impurities.

    • A subsequent wash with a mild organic solvent may be performed to remove hydrophobically bound, non-ionic impurities.

  • Elution:

    • Elute the this compound by disrupting the ionic interaction. This can be achieved by using an elution buffer with a high salt concentration or by adjusting the pH to neutralize the charge on the analyte or the sorbent.[5]

  • Desalting (if necessary):

    • If a high salt concentration was used for elution, a subsequent desalting step using RP-SPE (Protocol 3.1) may be necessary.

Data Presentation

The following table summarizes representative quantitative data for the purification of long-chain acyl-CoAs using solid-phase extraction, which can be expected to be similar for this compound.

ParameterReversed-Phase SPE (C18)Anion-Exchange SPEReference
Recovery 83-90%Not explicitly stated for acyl-CoA, but high for fatty acids[6]
Purity High (removes polar impurities)High (removes neutral and cationic impurities)[4]
Loading Capacity Dependent on sorbent massDependent on sorbent mass and ionic capacity[7]
Elution Volume 1-2 column volumes1-2 column volumes[3][5]

Visualizations

Experimental Workflow

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution Condition_Solvent Methanol Condition_Equilibrate Deionized Water Condition_Solvent->Condition_Equilibrate Activate & Equilibrate Load_Sample Load Sample Wash_Impurities Wash with Aqueous Buffer Impurities Polar Impurities (Discarded) Wash_Impurities->Impurities Elute_Analyte Elute with Organic Solvent Analyte This compound (Collected) Elute_Analyte->Analyte

Caption: General workflow for reversed-phase solid-phase extraction.

Metabolic Pathway Context

(2E)-Tetradecenoyl-CoA, an isomer of the target molecule, is an intermediate in mitochondrial fatty acid elongation.[8] The following diagram illustrates a simplified representation of this pathway.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA (2E)-Enoyl-CoA (Cn+2) (e.g., (2E)-Tetradecenoyl-CoA) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Saturated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Saturated_Acyl_CoA Reduction

Caption: Simplified mitochondrial fatty acid elongation pathway.

References

Application Notes and Protocols for In Vitro Enzymatic Assay Using (3E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-Tetradecenoyl-CoA is an unsaturated acyl-CoA intermediate that plays a role in the β-oxidation of certain fatty acids. The enzymatic conversion of this substrate is crucial for the complete degradation of fatty acids with double bonds at odd-numbered carbon positions. The primary enzyme responsible for this conversion is Δ³,Δ²-enoyl-CoA isomerase (ECI; EC 5.3.3.8), which catalyzes the isomerization of the double bond from the gamma-carbon (position 3) to the beta-carbon (position 2).[1] This application note provides a detailed protocol for an in vitro enzymatic assay to measure the activity of Δ³,Δ²-enoyl-CoA isomerase using this compound as a substrate. The assay is based on the spectrophotometric detection of the product, (2E)-tetradecenoyl-CoA. This method is applicable for enzyme characterization, inhibitor screening, and other research purposes in drug development and metabolic studies.

Principle of the Assay

The assay measures the activity of Δ³,Δ²-enoyl-CoA isomerase by monitoring the increase in absorbance resulting from the formation of the product, (2E)-tetradecenoyl-CoA. The conjugated double bond in the 2-trans-enoyl-CoA product has a characteristic absorbance maximum, which can be measured spectrophotometrically. This direct measurement of product formation allows for the kinetic analysis of the enzyme.

Relevant Metabolic Pathway

The isomerization of this compound is a key step in the β-oxidation of unsaturated fatty acids. The following diagram illustrates the position of this reaction within the broader metabolic pathway.

beta_oxidation_pathway cluster_beta_oxidation Mitochondrial β-Oxidation Unsaturated_Fatty_Acid Unsaturated Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles Unsaturated_Acyl_CoA->Beta_Oxidation_Cycles 3E_Tetradecenoyl_CoA This compound Beta_Oxidation_Cycles->3E_Tetradecenoyl_CoA ECI Δ³,Δ²-enoyl-CoA Isomerase (ECI) 3E_Tetradecenoyl_CoA->ECI 2E_Tetradecenoyl_CoA (2E)-Tetradecenoyl-CoA ECI->2E_Tetradecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2E_Tetradecenoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA Subsequent_Steps Further β-Oxidation Steps 3_Hydroxyacyl_CoA->Subsequent_Steps Acetyl_CoA Acetyl-CoA Subsequent_Steps->Acetyl_CoA experimental_workflow Start Start Prepare_Reagents Prepare Assay Buffer and This compound Solution Start->Prepare_Reagents Prepare_Enzyme Prepare Diluted Enzyme Solution Prepare_Reagents->Prepare_Enzyme Setup_Spectrophotometer Set up Spectrophotometer Prepare_Enzyme->Setup_Spectrophotometer Mix_Reagents Mix Buffer and Substrate in Cuvette Setup_Spectrophotometer->Mix_Reagents Initiate_Reaction Add Enzyme to Initiate Reaction Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Over Time Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Reaction Rate and Enzyme Activity Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying Enoyl-CoA Isomerase Activity Using (3E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids. It catalyzes the isomerization of cis- or trans-double bonds at the third carbon of an enoyl-CoA intermediate to a trans-double bond at the second carbon, a necessary step for the subsequent reactions in the β-oxidation spiral. Specifically, it converts substrates like (3E)-tetradecenoyl-CoA into (2E)-tetradecenoyl-CoA, which can then be processed by enoyl-CoA hydratase. The study of enoyl-CoA isomerase is vital for understanding lipid metabolism and for the development of drugs targeting metabolic disorders. This document provides detailed protocols for studying the activity of enoyl-CoA isomerase using the synthetic substrate this compound.

Signaling Pathway: β-Oxidation of Unsaturated Fatty Acids

The diagram below illustrates the role of enoyl-CoA isomerase in the β-oxidation pathway for an unsaturated fatty acid with a double bond at an odd-numbered carbon.

beta_oxidation_pathway cluster_matrix Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA (3E)-Unsaturated Acyl-CoA (e.g., this compound) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Substrate 2E_Enoyl_CoA (2E)-Enoyl-CoA Enoyl_CoA_Isomerase->2E_Enoyl_CoA Product Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2E_Enoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Acyl-CoA (2 carbons shorter) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Role of Enoyl-CoA Isomerase in β-Oxidation.

Quantitative Data

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rat Liver Mitochondria3-cis-Octenoyl-CoA15120Fictional, representative
Rat Liver Mitochondria3-trans-Octenoyl-CoA2585Fictional, representative
Saccharomyces cerevisiaeDodecenoyl-CoA3095Fictional, representative
Human Mitochondria3-cis-Decenoyl-CoA20110Fictional, representative

Experimental Protocols

Protocol 1: Synthesis of this compound

A chemo-enzymatic approach is recommended for the synthesis of this compound.

Materials:

  • (3E)-Tetradecenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Solid-phase extraction (SPE) column (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 1 mM (3E)-tetradecenoic acid, 1.2 mM Coenzyme A, 0.1% Triton X-100, and an appropriate amount of acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Purification:

    • Acidify the reaction mixture to pH 2.0 with HCl.

    • Apply the mixture to a pre-conditioned C18 SPE column.

    • Wash the column with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) to remove unreacted CoA and other polar components.

    • Elute the this compound with an organic solvent mixture (e.g., acetonitrile/water).

  • Quantification: Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance of the thioester bond at approximately 260 nm (using the extinction coefficient of the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond itself).

Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This protocol utilizes a coupled enzyme system to continuously monitor the activity of enoyl-CoA isomerase. The product of the isomerase reaction, (2E)-tetradecenoyl-CoA, is a substrate for enoyl-CoA hydratase, and the subsequent reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase leads to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified enoyl-CoA isomerase

  • This compound (substrate)

  • Enoyl-CoA hydratase (coupling enzyme)

  • 3-Hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • NAD⁺

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 2 mM NAD⁺, excess enoyl-CoA hydratase, and excess 3-hydroxyacyl-CoA dehydrogenase.

  • Enzyme Addition: Add a known amount of purified enoyl-CoA isomerase to the cuvette and mix gently.

  • Initiation of Reaction: Start the reaction by adding a known concentration of this compound to the cuvette.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the rate of NADH formation and thus to the activity of enoyl-CoA isomerase.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental Workflow

The following diagram outlines the workflow for the coupled spectrophotometric assay of enoyl-CoA isomerase.

experimental_workflow cluster_reactions Reaction Cascade in Cuvette Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NAD+, Coupling Enzymes) Add_Isomerase Add Enoyl-CoA Isomerase Prepare_Reaction_Mixture->Add_Isomerase Initiate_Reaction Initiate with this compound Add_Isomerase->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Isomerase_Reaction Enoyl-CoA Isomerase: This compound -> (2E)-tetradecenoyl-CoA Initiate_Reaction->Isomerase_Reaction Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity Hydratase_Reaction Enoyl-CoA Hydratase: (2E)-tetradecenoyl-CoA -> 3-hydroxytetradecanoyl-CoA Isomerase_Reaction->Hydratase_Reaction Dehydrogenase_Reaction 3-Hydroxyacyl-CoA Dehydrogenase: 3-hydroxytetradecanoyl-CoA + NAD+ -> 3-ketotetradecanoyl-CoA + NADH + H+ Hydratase_Reaction->Dehydrogenase_Reaction

Figure 2: Workflow for Coupled Assay.

General Protocol for Purification of Enoyl-CoA Isomerase

This protocol provides a general strategy for the purification of enoyl-CoA isomerase from a biological source (e.g., rat liver mitochondria).

Materials:

  • Source material (e.g., isolated rat liver mitochondria)

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)

  • Ammonium (B1175870) sulfate (B86663)

  • Chromatography resins (e.g., ion-exchange, hydrophobic interaction, and size-exclusion)

  • Dialysis tubing

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Lysis: Resuspend the source material in lysis buffer and disrupt the cells/organelles using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed to remove cellular debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction containing enoyl-CoA isomerase activity (determined by pilot experiments).

  • Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to an ion-exchange column (e.g., Q-Sepharose or DEAE-cellulose). Elute with a salt gradient (e.g., NaCl) and collect fractions. Assay fractions for isomerase activity.

  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Size-Exclusion Chromatography: As a final polishing step, apply the active fractions from the previous step to a size-exclusion column (e.g., Superdex 200) to separate proteins based on size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme should appear as a single band.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers studying enoyl-CoA isomerase using this compound. The coupled spectrophotometric assay is a robust and continuous method for determining enzyme activity, while the synthesis and purification protocols enable the acquisition of the necessary reagents. These methods are essential for characterizing the kinetic properties of enoyl-CoA isomerase and for screening potential inhibitors, thereby aiding in the understanding of fatty acid metabolism and the development of novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Improving Resolution of Tetradecenoyl-CoA Isomers in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of tetradecenoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC analysis of tetradecenoyl-CoA isomers, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of my tetradecenoyl-CoA isomer peaks?

A1: Poor resolution is a common challenge due to the high structural similarity of isomers. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The choice and ratio of organic solvents in your mobile phase are critical for selectivity.[1]

    • Solution: Systematically adjust the mobile phase composition. If using acetonitrile, try substituting or adding methanol (B129727) or isopropanol. A small change in the solvent ratio can significantly impact resolution.

  • Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers.

    • Solution: Consider columns with different stationary phases. A C30 column may offer better separation for long-chain hydrophobic lipids. Phenyl-based columns can also provide alternative selectivity for compounds with double bonds.

  • Gradient Profile is Not Optimized: A linear gradient may not be optimal for separating isomers that elute closely together.

    • Solution: Modify the gradient slope. A shallower gradient around the elution time of your isomers can improve separation.[2] You can also introduce isocratic holds at specific points in the gradient to enhance resolution.

  • Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Experiment with different column temperatures. Lowering the temperature often increases retention and can improve the resolution of some isomers.

Q2: My peaks are broad, making quantification difficult. What can I do?

A2: Broad peaks can result from several factors related to the HPLC system and the method parameters.

Potential Causes & Solutions:

  • High Injection Volume or Sample Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Reduce the injection volume or dilute your sample.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure your detector is configured for low dispersion.

  • Mismatch between Sample Solvent and Mobile Phase: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent if possible.

Q3: I'm observing peak tailing for my tetradecenoyl-CoA peaks. What is the cause?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar parts of the analyte.

    • Solution: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol activity. Using a well-end-capped column can also minimize these interactions.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause tailing.

    • Solution: Implement a robust column washing procedure after each run or batch. Flush the column with a strong solvent like isopropanol.

Q4: My retention times are drifting from run to run. How can I stabilize them?

A4: Retention time instability can be frustrating and points to issues with the HPLC system or mobile phase preparation.

Potential Causes & Solutions:

  • Inconsistent Mobile Phase Composition: Poorly mixed mobile phases or solvent evaporation can lead to changes in retention.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Column Not Equilibrated: Insufficient equilibration time between runs can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.

  • Fluctuations in Column Temperature: A drifting column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for cis and trans isomers of tetradecenoyl-CoA on a C18 column?

A1: In reversed-phase chromatography, the retention is primarily driven by hydrophobicity. Trans isomers have a more linear and rigid structure compared to their cis counterparts, which have a "kink" in the acyl chain. This more linear shape allows for greater interaction with the C18 stationary phase, generally resulting in longer retention times for trans isomers compared to cis isomers of the same fatty acyl-CoA.

Q2: How does the position of the double bond in tetradecenoyl-CoA isomers affect retention time?

A2: The position of the double bond can subtly influence the overall hydrophobicity and shape of the molecule, leading to differences in retention. Isomers with the double bond closer to the polar CoA head group may exhibit slightly less retention than isomers where the double bond is further down the acyl chain. However, separating positional isomers is often more challenging than separating geometric isomers and requires careful method optimization.

Q3: What type of HPLC column is best for separating tetradecenoyl-CoA isomers?

A3: A high-quality, well-end-capped C18 column is a good starting point for developing a separation method. For enhanced resolution, especially for positional isomers, consider using a C30 column, which is specifically designed for separating long-chain, hydrophobic molecules and can offer better shape selectivity. Phenyl-hexyl columns can also provide alternative selectivity due to pi-pi interactions with the double bonds in the analytes.

Q4: Can mobile phase additives improve the separation of tetradecenoyl-CoA isomers?

A4: Yes, mobile phase additives can be beneficial. Adding a low concentration of an acid like formic acid (0.1%) can improve peak shape by suppressing the ionization of any residual silanols on the column. For MS detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used to control pH and improve ionization efficiency.

Q5: Is gradient or isocratic elution better for separating tetradecenoyl-CoA isomers?

A5: For a sample containing multiple tetradecenoyl-CoA isomers with potentially different retention times, a gradient elution is generally preferred.[2] A gradient allows for the elution of a wider range of analytes with good peak shape in a reasonable timeframe. It also provides more flexibility for optimizing the separation of closely eluting isomers by adjusting the gradient slope.

Experimental Protocols

The following is a starting point for an experimental protocol for the separation of tetradecenoyl-CoA isomers. Optimization will likely be required based on your specific isomers of interest and HPLC system.

Example RP-HPLC Method for Long-Chain Fatty Acyl-CoA Separation

This method is adapted from protocols for similar long-chain acyl-CoA species.[1]

  • HPLC System: A UHPLC or HPLC system with a binary pump, autosampler, and UV or Mass Spectrometric detector.

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)%B
0.020
2.020
15.090
17.090
17.120
20.020
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive ion mode.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve samples in a solvent compatible with the initial mobile phase conditions (e.g., 20% Acetonitrile in water).

Quantitative Data

The following tables provide illustrative data on how different parameters can affect the retention and resolution of long-chain monounsaturated fatty acid derivatives. Note that these are example values, and actual results will vary depending on the specific isomers, column, and system used.

Table 1: Effect of Organic Modifier on Retention Time of C18:1 Fatty Acid Methyl Esters
Organic Modifier (in Mobile Phase)Retention Time of cis isomer (min)Retention Time of trans isomer (min)
Acetonitrile/Water15.215.8
Methanol/Water18.519.3

Data is illustrative and based on typical elution patterns.

Table 2: Influence of Column Temperature on Resolution of C18:1 Fatty Acid Methyl Esters
Column Temperature (°C)Resolution (Rs) between cis and trans isomers
251.8
351.6
451.4

Data is illustrative and based on typical observations where lower temperatures can improve resolution for some isomer pairs.

Visualizations

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Start Poor Resolution or Co-elution Observed Check_Method Review Current Method Parameters Start->Check_Method Mobile_Phase Is Mobile Phase Optimized? Check_Method->Mobile_Phase Adjust_MP Adjust Organic Modifier Ratio or Change Solvent Mobile_Phase->Adjust_MP No Gradient Is Gradient Profile Optimal? Mobile_Phase->Gradient Yes Resolution_OK Resolution Improved? Adjust_MP->Resolution_OK Adjust_Gradient Create Shallower Gradient or Add Isocratic Hold Gradient->Adjust_Gradient No Column_Chem Is Column Chemistry Suitable? Gradient->Column_Chem Yes Adjust_Gradient->Resolution_OK Change_Column Try C30 or Phenyl Column Column_Chem->Change_Column No Temperature Is Temperature Optimized? Column_Chem->Temperature Yes Change_Column->Resolution_OK Adjust_Temp Vary Temperature (e.g., 25-50°C) Temperature->Adjust_Temp No Check_System Review System Performance Temperature->Check_System Yes Adjust_Temp->Resolution_OK Peak_Shape Are Peaks Broad or Tailing? Check_System->Peak_Shape Troubleshoot_Peaks Address Peak Shape Issues (See Guide Q2 & Q3) Peak_Shape->Troubleshoot_Peaks Yes Peak_Shape->Resolution_OK No Troubleshoot_Peaks->Resolution_OK Resolution_OK->Check_Method No End Method Optimized Resolution_OK->End Yes

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Signaling Pathway of Method Development Logic

Method_Development Start Goal: Separate Tetradecenoyl-CoA Isomers Column_Selection Select Initial Column (e.g., C18) Start->Column_Selection Scouting_Gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) Column_Selection->Scouting_Gradient Evaluation Evaluate Initial Separation Scouting_Gradient->Evaluation Optimize_Gradient Optimize Gradient Profile (Shallow Gradient) Evaluation->Optimize_Gradient Some Separation Optimize_MP Optimize Mobile Phase (Solvent Choice, Additives) Evaluation->Optimize_MP Poor Resolution Optimize_Temp Optimize Temperature Optimize_Gradient->Optimize_Temp Optimize_MP->Optimize_Temp Fine_Tune Fine-Tune Parameters Optimize_Temp->Fine_Tune Validation Validate Method Fine_Tune->Validation

Caption: A workflow illustrating the logical steps in HPLC method development.

References

Technical Support Center: Minimizing Isomerization of (3E)-Tetradecenoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the isomerization of (3E)-tetradecenoyl-CoA to its more stable (2E) isomer during sample preparation. Ensuring the integrity of your analyte is critical for accurate downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The isomerization of this compound to (2E)-tetradecenoyl-CoA is primarily driven by both enzymatic and non-enzymatic factors. The key enzyme responsible for this conversion in biological systems is enoyl-CoA isomerase.[1][2][3][4][5] Non-enzymatic isomerization can be catalyzed by acidic or basic conditions, elevated temperatures, and exposure to light during sample processing and storage.

Q2: Why is it important to minimize this isomerization?

Q3: What are the ideal storage conditions for this compound standards and samples?

A3: To maintain the stability of this compound, it is recommended to store standards and samples at ultra-low temperatures (-80°C) in a neutral pH buffer (pH 6.5-7.5). Aliquoting samples to avoid repeated freeze-thaw cycles is also a critical step. The use of amber vials or tubes is advised to protect the compound from light-induced degradation and isomerization.

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation that can lead to the isomerization of this compound.

Issue Potential Cause Recommended Solution
High levels of (2E)-isomer detected in a freshly prepared this compound standard. Contaminated standard: The initial standard may contain the (2E)-isomer as an impurity.Verify standard purity: Analyze the new standard immediately upon receipt using a validated analytical method (see Experimental Protocols) to determine the initial isomer ratio. Contact the supplier if the purity does not meet specifications.
Inappropriate solvent for stock solution: The solvent used to dissolve the standard may be promoting isomerization.Use a neutral, aprotic solvent: Prepare stock solutions in a solvent like acetonitrile (B52724) or a buffered aqueous solution at neutral pH. Avoid strongly acidic or basic conditions. For long-term storage, aliquoting and storing at -80°C is recommended.
Increase in (2E)-isomer concentration after sample extraction. Suboptimal pH during homogenization: Acidic or basic conditions during cell lysis or tissue homogenization can accelerate isomerization.Maintain neutral pH: Use a homogenization buffer with a pH between 6.5 and 7.5. Immediately process samples on ice to minimize enzymatic and chemical reactions.
Prolonged extraction time: Extended exposure to extraction solvents and ambient temperatures can lead to isomerization.Minimize extraction time: Streamline the extraction protocol to be as rapid as possible. Keep samples on ice or at 4°C throughout the procedure.
Enzymatic activity: Endogenous enoyl-CoA isomerases may remain active during the initial stages of extraction.Rapidly quench metabolism: For cell cultures, quench metabolic activity by rapidly washing with ice-cold phosphate-buffered saline (PBS) and immediately adding a cold extraction solvent containing a protein precipitant.[6] For tissues, freeze-clamping in liquid nitrogen is the gold standard for halting enzymatic processes.
Isomerization observed during sample analysis (e.g., in the autosampler). Elevated autosampler temperature: Higher temperatures in the autosampler can promote isomerization of the prepared extracts.Maintain low autosampler temperature: Set the autosampler temperature to 4°C to maintain the stability of the isomers during the analytical run.
Inappropriate mobile phase pH: Acidic or basic mobile phases in liquid chromatography can cause on-column isomerization.Use a neutral mobile phase: If possible, develop an HPLC method using a mobile phase with a pH between 6.5 and 7.5.

Quantitative Data Summary

The stability of unsaturated acyl-CoAs is highly dependent on the conditions of sample handling and storage. The following table summarizes the impact of pH and temperature on the stability of similar unsaturated compounds, providing a general guideline for handling this compound.

Condition Effect on Stability of Unsaturated Molecules Recommendation for this compound Reference
pH Stability is generally highest in the neutral pH range (6.0-8.0). Acidic (pH < 6) and basic (pH > 8) conditions can catalyze double bond migration and hydrolysis.Maintain a pH of 6.5-7.5 throughout the sample preparation process.[7][8][9][10]
Temperature Degradation and isomerization rates increase significantly with rising temperature.Keep samples on ice or at 4°C during processing and store long-term at -80°C.[7][8][9][10]
Extraction Solvent The choice of solvent can impact the recovery and stability of acyl-CoAs. A mixture of organic and aqueous solvents is often used for efficient extraction.A common and effective extraction solvent is a mixture of acetonitrile, methanol (B129727), and water. The exact ratio may need to be optimized for your specific sample type.[11]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed to rapidly quench metabolic activity and extract acyl-CoAs while minimizing isomerization.

  • Cell Harvesting and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[6]

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v) to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect the cell lysate.

    • Transfer the lysate to a pre-chilled microfuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., 50% methanol in water).

Protocol 2: HPLC Method for Separation of (3E)- and (2E)-tetradecenoyl-CoA

This method provides a baseline for separating the two isomers. Optimization may be required for your specific instrumentation and sample matrix.

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm) is a good starting point.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

  • Detection: Mass spectrometry (MS) is required for sensitive and specific detection. Monitor the specific m/z transitions for tetradecenoyl-CoA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cell_harvest Cell Harvesting & Quenching (Ice-cold PBS) extraction Metabolite Extraction (Acetonitrile:Methanol:Water) cell_harvest->extraction precipitation Protein Precipitation & Clarification (Vortex, Ice, Centrifuge) extraction->precipitation collection Supernatant Collection & Drying precipitation->collection reconstitution Reconstitution collection->reconstitution hplc HPLC Separation (C18, Neutral pH) reconstitution->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_prep During Sample Prep? cluster_analysis During Analysis? start Isomerization Observed? cluster_prep cluster_prep start->cluster_prep Yes cluster_analysis cluster_analysis start->cluster_analysis No check_pH Check Buffer pH check_temp Check Temperature check_time Minimize Extraction Time quench Ensure Rapid Quenching check_autosampler Check Autosampler Temp check_mobile_phase Check Mobile Phase pH

Caption: Logical troubleshooting flow for identifying sources of isomerization.

References

troubleshooting low yield in the chemical synthesis of (3E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (3E)-tetradecenoyl-CoA.

Troubleshooting Guides & FAQs

This section addresses common issues that can lead to low yield and other unexpected outcomes during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: I am not seeing any formation of my desired product, this compound, or the yield is extremely low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation is a common issue that can stem from several factors, primarily related to the activation of the carboxylic acid and the subsequent coupling with Coenzyme A (CoASH).

Potential Causes & Solutions:

  • Inefficient Activation of (3E)-Tetradecenoic Acid: The first critical step is the activation of the carboxylic acid. If this step is incomplete, the subsequent reaction with CoASH will not proceed efficiently.

    • Troubleshooting Steps:

      • Verify the Purity of (3E)-Tetradecenoic Acid: Impurities can interfere with the activation reaction. Ensure the starting fatty acid is of high purity.

      • Optimize the Activation Reagent: The choice of activating agent is crucial. Common methods include the formation of an N-hydroxysuccinimide (NHS) ester, a mixed anhydride (B1165640) (e.g., with ethyl chloroformate or isobutyl chloroformate), or using a coupling agent like carbonyldiimidazole (CDI). If one method yields poor results, consider trying an alternative.

      • Ensure Anhydrous Conditions: Water can hydrolyze the activated fatty acid intermediate, preventing it from reacting with CoASH. Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under argon or nitrogen).

      • Check Stoichiometry: Ensure the correct molar ratios of the fatty acid, activating agent, and any catalysts are used. A slight excess of the activating agent may be beneficial.

  • Degradation or Low Reactivity of Coenzyme A: CoASH is a sensitive molecule that can be prone to oxidation and degradation.

    • Troubleshooting Steps:

      • Use High-Quality CoASH: Ensure the Coenzyme A trilithium salt is of high purity and has been stored correctly (typically at low temperatures and under desiccated conditions).

      • Optimize CoASH Solubility: CoASH has poor solubility in many organic solvents. The reaction is often performed in a biphasic system (e.g., an aqueous solution of CoASH mixed with an organic solution of the activated fatty acid) or in a solvent mixture that can solubilize both reactants to some extent. Vigorous stirring is essential to maximize the interfacial reaction.

      • Control pH: The pH of the aqueous solution containing CoASH should be maintained in the range of 7.5-8.5 during the reaction to ensure the thiol group is sufficiently nucleophilic.

  • Side Reactions: The presence of the double bond in this compound can potentially lead to side reactions, although this is less common with the activation methods mentioned.

    • Troubleshooting Steps:

      • Mild Reaction Conditions: Use the mildest possible reaction conditions (e.g., low temperature during activation and coupling) to minimize the risk of side reactions.

Issue 2: Difficulty in Purifying the Final Product

Question: My reaction seems to have worked, but I am struggling to purify this compound from the reaction mixture. What are the best practices for purification?

Answer:

Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature and the presence of unreacted starting materials and byproducts.

Potential Causes & Solutions:

  • Co-elution of Impurities: Unreacted fatty acid, hydrolyzed CoASH, and byproducts from the activating agent can co-elute with the desired product during chromatography.

    • Troubleshooting Steps:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying acyl-CoAs. A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Optimize HPLC Gradient: A shallow gradient is often necessary to achieve good separation between the product and closely related impurities.

      • Solid-Phase Extraction (SPE): SPE can be used as a preliminary cleanup step before HPLC to remove excess salts and some of the more polar or non-polar impurities.

  • Product Degradation During Purification: this compound can be susceptible to hydrolysis, especially at extreme pH values.

    • Troubleshooting Steps:

      • Maintain Appropriate pH: Keep the pH of all buffers used during purification between 4 and 7. Thioesters are generally more stable under slightly acidic to neutral conditions.

      • Work at Low Temperatures: Perform purification steps at low temperatures (e.g., 4°C) whenever possible to minimize degradation.

      • Lyophilize Promptly: After purification, the fractions containing the product should be pooled and lyophilized immediately to remove the aqueous buffer and obtain a stable solid product.

Data Presentation

Table 1: Comparison of Common Chemical Synthesis Methods for Acyl-CoA Esters

Synthesis MethodActivating AgentTypical Reaction ConditionsReported YieldsAdvantagesDisadvantages
Mixed Anhydride Ethyl chloroformate or Isobutyl chloroformateAnhydrous organic solvent (e.g., THF), low temperature (-15°C to 0°C), followed by reaction with aqueous CoASH solution (pH 7.5-8.5).40-80%Relatively fast and high yielding

Technical Support Center: Optimizing Mass Spectrometry Source Conditions for (3E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry (MS) source conditions for the analysis of (3E)-tetradecenoyl-CoA.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am seeing a very low signal or no signal at all for this compound. What are the first things I should check?

A1: A complete or near-complete loss of signal can be frustrating. A systematic check is the best approach.[1] First, confirm the mass spectrometer is performing as expected by infusing a known, stable compound to ensure the instrument is responding.[2] Next, prepare fresh standards of this compound and new mobile phases to rule out degradation or contamination.[2] Acyl-CoAs can be unstable in aqueous solutions, so sample freshness is key.[2][3] Finally, verify that all instrument parameters, including gas flows and voltages, are set to reasonable starting values and that you have a stable electrospray.[1][2]

Q2: My signal for this compound is inconsistent between injections. What could be the cause?

A2: Inconsistent signal intensity for acyl-CoAs can be due to several factors:

  • Sample Stability: this compound, like other acyl-CoAs, is susceptible to hydrolysis. Minimize the time samples are in the autosampler and consider using a cooled autosampler. Using glass vials instead of plastic can also help reduce signal loss.[3]

  • Chromatography Issues: Poor peak shape can lead to inconsistent integration and thus, variable signal intensity.[4] This may be due to column degradation or contamination.

  • Ion Source Contamination: Residue buildup in the ion source can lead to erratic signal behavior. Regular cleaning of the ion source is recommended.[4]

  • Mobile Phase Inconsistency: Ensure your mobile phases are well-mixed and that the gradient is being delivered reproducibly. Air bubbles in the solvent lines can also cause issues.[1]

Q3: I am observing significant ion suppression for my analyte. How can I mitigate this?

A3: Ion suppression is a common issue in LC-MS, especially with complex biological samples.[2][4] Here are some strategies to address it:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components. Modifying the gradient or using a different stationary phase can help.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[2]

  • Dilute the Sample: If the concentration of matrix components is high, diluting the sample can reduce their impact on the ionization of your analyte.

  • Optimize ESI Source Parameters: Adjusting parameters like desolvation gas temperature and flow rate can sometimes help to reduce the impact of less volatile matrix components.

Q4: What are typical MS/MS fragmentation patterns for this compound, and how can I use this for optimization?

A4: Long-chain acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion ESI-MS/MS.[5] The most common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[6][7] For this compound, you would select the protonated molecule [M+H]⁺ as the precursor ion and the fragment ion resulting from the loss of 507 Da as the product ion for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[8][9] Optimizing the collision energy for this specific transition is crucial for maximizing sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound?

A1: Positive mode electrospray ionization (ESI) is the most commonly used and recommended mode for the analysis of long-chain acyl-CoAs.[5][8][9]

Q2: What are good starting mobile phases for LC-MS analysis of this compound?

A2: Reversed-phase chromatography is typically employed. A common mobile phase composition involves a gradient of acetonitrile (B52724) and water, with a high pH modifier such as ammonium (B1175870) hydroxide (B78521).[6][8] For example, you could start with a mobile phase A of water with 15 mM ammonium hydroxide and a mobile phase B of acetonitrile with 15 mM ammonium hydroxide.[6]

Q3: What are the key ESI source parameters to optimize for this compound?

A3: The key parameters to optimize include:

  • Capillary/Spray Voltage: Typically in the range of 3-5 kV for positive mode.[10]

  • Cone/Fragmentor Voltage: This voltage influences in-source fragmentation and should be optimized to maximize the precursor ion signal.

  • Desolvation Gas Temperature and Flow Rate: These parameters affect the efficiency of solvent evaporation. Higher flow rates of aqueous mobile phases may require higher temperatures and gas flows.[11]

  • Nebulizer Gas Pressure: This controls the formation of the aerosolized droplets.[12]

Q4: How can I systematically optimize these source parameters?

A4: A systematic approach is recommended. First, infuse a standard solution of this compound directly into the mass spectrometer. Then, vary one parameter at a time while keeping others constant, monitoring the signal intensity of the precursor ion. The workflow diagram below illustrates this process.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol describes a method for optimizing ESI source parameters by direct infusion of a this compound standard.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent composition that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 15 mM ammonium hydroxide).

  • Direct Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Initial Instrument Settings: Set the mass spectrometer to monitor the protonated precursor ion of this compound in positive ESI mode. Use the instrument manufacturer's recommended default source settings as a starting point.

  • Parameter Optimization Sequence: a. Capillary Voltage: While infusing the standard, vary the capillary voltage (e.g., from 2.0 to 5.0 kV in 0.5 kV increments) and record the signal intensity at each step. Choose the voltage that provides the maximum stable signal. b. Cone/Fragmentor Voltage: At the optimized capillary voltage, vary the cone/fragmentor voltage (e.g., from 20 to 100 V in 10 V increments) to find the value that maximizes the precursor ion intensity without significant in-source fragmentation. c. Desolvation Gas Temperature: Vary the desolvation gas temperature (e.g., from 250 to 500 °C in 50 °C increments) and record the signal intensity. d. Desolvation Gas Flow: At the optimized temperature, vary the desolvation gas flow rate (e.g., from 400 to 1000 L/hr in 100 L/hr increments). e. Nebulizer Gas Pressure: Vary the nebulizer gas pressure according to your instrument's typical operating range.

  • Finalize Optimized Parameters: Review the data for each parameter to determine the optimal setting that provides the highest and most stable signal for this compound.

Data Presentation

Table 1: Example Data Log for Capillary Voltage Optimization

Capillary Voltage (kV)Signal Intensity (arbitrary units)Signal Stability (%RSD)
2.01.5 x 10⁵5.2
2.53.2 x 10⁵4.1
3.05.8 x 10⁵3.5
3.57.1 x 10⁵2.8
4.07.5 x 10⁵3.1
4.57.2 x 10⁵4.5
5.06.8 x 10⁵5.8

Table 2: Summary of Optimized Source Conditions

ParameterOptimized Value
Ionization ModePositive ESI
Capillary Voltage4.0 kV
Cone Voltage60 V
Desolvation Gas Temp.450 °C
Desolvation Gas Flow800 L/hr
Nebulizer Pressure45 psi

Visualizations

G Workflow for ESI Source Parameter Optimization cluster_prep Preparation cluster_opt Optimization Loop (Vary One Parameter at a Time) cluster_final Finalization prep_std Prepare this compound Standard infuse Infuse Standard into MS prep_std->infuse opt_cap Optimize Capillary Voltage infuse->opt_cap Start with default settings opt_cone Optimize Cone Voltage opt_cap->opt_cone opt_temp Optimize Desolvation Temp. opt_cone->opt_temp opt_flow Optimize Desolvation Flow opt_temp->opt_flow opt_neb Optimize Nebulizer Pressure opt_flow->opt_neb finalize Finalize All Optimized Parameters opt_neb->finalize run_samples Run Experimental Samples finalize->run_samples

Caption: A logical workflow for the systematic optimization of ESI source parameters.

References

addressing matrix effects in the analysis of (3E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of (3E)-tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to matrix effects in the analysis of this and other long-chain acyl-CoAs.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Problem: Low or No Signal for this compound

Potential CauseRecommended Solution
Inefficient Extraction Ensure tissue or cell homogenization is thorough. Use a proven extraction solvent combination such as methanol-chloroform or acetonitrile/isopropanol in a buffered aqueous solution. For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and concentration.
Analyte Degradation This compound, like other acyl-CoAs, can be unstable. Maintain samples on ice or at 4°C throughout the extraction process. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.
Ion Suppression The biological matrix is a primary source of ion suppression. Implement a robust sample cleanup procedure like SPE to remove interfering substances such as phospholipids (B1166683). Optimize chromatographic separation to resolve this compound from co-eluting matrix components. The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (SIL-IS).
Incorrect MS/MS Parameters Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage. These are instrument-specific and require empirical determination. For acyl-CoAs, a neutral loss scan of 507 Da is often characteristic and can be used for identification[1].

Problem: High Background Noise or Interfering Peaks

Potential CauseRecommended Solution
Matrix Interferences Biological samples contain numerous endogenous compounds that can interfere with the analysis. Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove these interferences.
Contamination Use high-purity, LC-MS grade solvents and reagents. Ensure all labware (tubes, plates, vials) is free from contaminants. Plasticizers from plastic tubes can be a source of contamination and ion suppression[2].
Poor Chromatographic Resolution Optimize the LC gradient to better separate this compound from other matrix components. Consider using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), which can provide different selectivity compared to reversed-phase columns.

Problem: Poor Reproducibility and Accuracy

Potential CauseRecommended Solution
Variable Matrix Effects Matrix effects can vary between samples, leading to poor reproducibility. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for such variability.
Inconsistent Sample Preparation Ensure a standardized and consistent sample preparation workflow for all samples. Automated sample preparation systems can improve reproducibility.
Analyte Instability in Autosampler Long-chain acyl-CoAs can degrade in the autosampler over long analytical runs. Keep the autosampler temperature low (e.g., 4°C) and consider the stability of the analyte in the reconstitution solvent over time.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound. Biological matrices are complex and contain high concentrations of endogenous compounds like phospholipids and salts that are known to cause significant matrix effects in ESI-MS.

Q2: What are the most common sources of matrix effects in biological samples?

A2: The most common sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates are phospholipids, salts, and detergents. These compounds can co-extract with the analyte of interest and interfere with the ionization process in the mass spectrometer.

Q3: How can I minimize matrix effects during sample preparation?

A3: Several sample preparation techniques can be employed to minimize matrix effects:

  • Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Using a highly non-polar solvent can initially remove hydrophobic interferences.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is highly effective at removing a broad range of interferences.

Q4: What is the best way to correct for matrix effects that cannot be eliminated through sample preparation?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. A SIL-IS has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: The chemical synthesis of a specific unsaturated acyl-CoA like this compound can be challenging and may not be commercially available. A powerful alternative is the biosynthetic generation of a library of stable isotope-labeled acyl-CoAs using Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) in yeast or mammalian cells. This method involves growing cells in a medium where the natural pantothenate (vitamin B5, a precursor to Coenzyme A) is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate). The cells then produce a full suite of acyl-CoAs that are isotopically labeled and can be used as internal standards[3][4][5].

Quantitative Data

Table 1: Recovery Rates of Acyl-CoA Extraction Methods

Extraction MethodAnalyte Chain LengthMatrixReported Recovery (%)Reference
Acetonitrile/Isopropanol followed by SPEShort to LongRat Liver83-90[3]
Modified Acetonitrile/Isopropanol with SPELong-chainRat Tissues70-80[5]
UHPLC-ESI-MS/MS with RP and HILICC2 to C20Mouse Liver, HepG2, LHCNM2 cells90-111[6][7]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Liver Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen liver tissue (~100 mg)

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2)

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Methanol-chloroform solution (2:1, v/v)

  • 10 mM ammonium (B1175870) formate (B1220265)

  • Chloroform

  • Weak anion exchange solid-phase extraction (SPE) column

  • Methanol

  • Water

  • 2% Formic acid

  • 2% and 5% Ammonium hydroxide

Procedure:

  • Weigh approximately 100 mg of frozen liver tissue in a pre-chilled tube.

  • Add the internal standard solution to the tube.

  • Add 3 mL of methanol-chloroform (2:1) and homogenize the tissue on ice.

  • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform, vortex for 10 seconds, and centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.

  • Collect the upper aqueous layer containing the acyl-CoAs.

  • SPE Cleanup: a. Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water. b. Load the aqueous extract onto the column. c. Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol. d. Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, and then with 2.4 mL of 5% ammonium hydroxide.

  • Combine the eluted fractions and dry under a stream of nitrogen at room temperature.

  • Reconstitute the sample in an appropriate solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis[1].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization (with SIL-IS) Extraction Solvent Extraction (Methanol/Chloroform) Tissue->Extraction Homogenate PhaseSep Phase Separation Extraction->PhaseSep Extract SPE Solid-Phase Extraction (SPE) PhaseSep->SPE Aqueous Layer DryRecon Dry & Reconstitute SPE->DryRecon Eluate LCMS LC-MS/MS Analysis DryRecon->LCMS Sample Injection Data Data Processing (Analyte/IS Ratio) LCMS->Data

Caption: Experimental workflow for acyl-CoA analysis.

matrix_effects_logic cluster_problem Problem cluster_effect Effect cluster_solution Solution Matrix Biological Matrix (Phospholipids, Salts) IonSource ESI Source Matrix->IonSource Interference Analyte This compound Analyte->IonSource Suppression Ion Suppression/ Enhancement IonSource->Suppression SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Suppression->SIL_IS Corrects for SamplePrep Sample Preparation (SPE, LLE) SamplePrep->Matrix Reduces Chromatography Chromatographic Separation Chromatography->IonSource Separates from Matrix

Caption: Logic diagram of matrix effects and solutions.

References

strategies for enhancing the stability of frozen (3E)-tetradecenoyl-CoA stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies for enhancing the stability of frozen (3E)-tetradecenoyl-CoA stocks. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound stock shows signs of degradation. What are the primary causes?

A1: Degradation of this compound, an unsaturated long-chain acyl-CoA, is primarily caused by two chemical processes:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A and (3E)-tetradecenoic acid. This process is accelerated by alkaline or strongly acidic conditions.

  • Oxidation: The double bond in the (3E)-tetradecenoyl moiety is prone to oxidation, especially in the presence of oxygen and metal ions. This can lead to the formation of various oxidation byproducts, altering the structure and function of the molecule.

Additionally, enzymatic degradation can occur if the stock is contaminated with thioesterases. Repeated freeze-thaw cycles can also physically damage the molecule and accelerate degradation.[1][2]

Q2: What is the optimal temperature for long-term storage of frozen this compound stocks?

A2: For long-term stability, it is highly recommended to store this compound stocks at -80°C . Storage at -20°C is acceptable for short periods, but the rate of degradation is significantly higher at this temperature. Flash-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer can further minimize degradation by reducing the formation of ice crystals.

Q3: What is the recommended buffer and pH for storing this compound?

A3: To minimize hydrolysis, this compound should be stored in an acidic buffer. A commonly used buffer is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9 .[1][3] This acidic environment helps to stabilize the thioester bond. Avoid using buffers with a pH above 7.

Q4: Can I do anything to protect my stocks from oxidation?

A4: Yes, several precautions can be taken to minimize oxidation:

  • Use deoxygenated buffers: Prepare buffers with water that has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Add antioxidants: The addition of antioxidants to the storage buffer can help protect against oxidative damage. However, the choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream applications.

  • Store under an inert atmosphere: For maximum protection, aliquots can be overlaid with argon or nitrogen before sealing and freezing.

Q5: How many times can I freeze and thaw my this compound stock?

A5: It is strongly advised to avoid repeated freeze-thaw cycles . Each cycle can lead to a significant decrease in the integrity of the stock due to both physical stress and increased exposure to factors that promote degradation.[1][2] It is best practice to aliquot the stock into single-use volumes before the initial freezing.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in LC-MS Analysis

This guide provides a systematic approach to troubleshooting low or absent signals of this compound during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Workflow:

A Start: Low/No Signal B Check MS Instrument Performance A->B C Infuse a known stable compound. Is there a signal? B->C Yes D Troubleshoot MS: - Check voltages - Check gas flows - Ensure stable electrospray B->D No E Prepare Fresh Standards & Mobile Phase C->E D->B F Run fresh standard. Is there a signal? E->F G Issue likely with original stock or mobile phase preparation F->G No H Investigate Sample Preparation F->H Yes I Review: - Extraction efficiency - SPE recovery - Storage conditions (pH, temp) H->I J Optimize Chromatographic Conditions I->J K Review: - Column integrity - Mobile phase composition - Gradient profile J->K L Optimize MS Parameters K->L M Review: - Precursor/product ions - Collision energy - Dwell time L->M N Problem Resolved M->N

Caption: Troubleshooting workflow for low or no LC-MS signal.

Issue 2: Poor Peak Shape in HPLC Analysis

This guide addresses common issues related to peak shape during High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Common Peak Shape Problems and Solutions:

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column stationary phase.- Ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions (an acidic mobile phase is generally recommended for acyl-CoAs).- Use a high-purity silica (B1680970) column.- Consider adding a small amount of a competing base to the mobile phase.
Peak Fronting Column overload.- Reduce the injection volume or the concentration of the sample.
Split Peaks - Partially blocked column frit.- Incompatibility between the sample solvent and the mobile phase.- Reverse and flush the column. If the problem persists, replace the column.- Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Broad Peaks - Large dead volume in the HPLC system.- Column degradation.- Check all connections for proper fitting and minimize the length of tubing.- Replace the column if it has degraded.

Data Presentation

Table 1: General Recommendations for Enhancing the Stability of Frozen Unsaturated Acyl-CoA Stocks

ParameterRecommendationRationale
Storage Temperature -80°CSignificantly slows down chemical degradation (hydrolysis and oxidation) compared to -20°C.
Storage Buffer Acidic Buffer (e.g., 100 mM KH2PO4)The thioester bond is more stable at a lower pH.
pH 4.5 - 6.0Minimizes the rate of hydrolysis.
Aliquotting Single-use aliquotsPrevents degradation caused by repeated freeze-thaw cycles.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Reduces the risk of oxidation of the unsaturated fatty acyl chain.
Additives Antioxidants (use with caution)Can protect against oxidative damage, but may interfere with downstream assays.
Cryoprotectants Glycerol or Trehalose (e.g., 1-5% w/v)Can help to protect the molecule from mechanical stress during freezing, although their use with acyl-CoAs is not extensively documented.[4][5][6]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a method for the quantification of this compound using reverse-phase HPLC with UV detection.[3]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • This compound standard

  • Samples of this compound

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: Dissolve the appropriate amount of KH2PO4 in HPLC-grade water and adjust the pH to 4.9 with phosphoric acid. Filter and degas.

    • Mobile Phase B: Add 600 µL of glacial acetic acid to 1 L of acetonitrile. Filter and degas.

  • Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare Standard Curve:

    • Prepare a stock solution of this compound in Mobile Phase A.

    • Perform serial dilutions to create a series of standards with known concentrations.

  • Inject Samples and Standards: Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the column.

  • Chromatographic Separation: Run a gradient elution to separate the this compound. An example gradient is as follows:

    • 0-10 min: 40% to 60% B

    • 10-15 min: 60% to 80% B

    • 15-20 min: Hold at 80% B

    • 20-25 min: 80% to 40% B

    • 25-30 min: Hold at 40% B to re-equilibrate

  • Detection: Monitor the absorbance at 260 nm.

  • Quantification:

    • Integrate the peak area corresponding to this compound.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Workflow for HPLC-UV Analysis:

A Start: Prepare Mobile Phases & Equilibrate Column B Prepare Standard Curve A->B C Inject Standards and Samples B->C D Perform Gradient Elution C->D E UV Detection at 260 nm D->E F Integrate Peak Areas E->F G Construct Standard Curve F->G H Quantify Sample Concentration G->H I End: Report Results H->I sub This compound enz Enoyl-CoA Hydratase sub->enz prod 3-Hydroxy-tetradecanoyl-CoA enz->prod water H2O water->enz

References

Technical Support Center: Method Validation for the Quantification of (3E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of (3E)-tetradecenoyl-CoA. Our aim is to address common challenges encountered during method validation and routine sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound and other long-chain acyl-CoAs?

A1: The quantification of long-chain acyl-CoAs like this compound presents several challenges due to their physicochemical properties. These molecules are known for their inherent instability in aqueous solutions. Additionally, their amphiphilic nature, possessing both a long hydrophobic acyl chain and a polar coenzyme A moiety, can lead to poor chromatographic peak shapes and potential adsorption to surfaces, which can compromise analytical accuracy and precision.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used technique for the quantification of acyl-CoAs.[1] Its high sensitivity and specificity allow for the accurate measurement of low-abundance species like this compound in complex biological matrices.[2] Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is a common approach for quantification.[3]

Q3: What are the key validation parameters to consider for a bioanalytical method for this compound according to regulatory guidelines (e.g., FDA)?

A3: A full validation of a bioanalytical method should encompass selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carryover, dilution integrity, and stability. These parameters ensure the reliability and reproducibility of the analytical results.

Q4: How can I improve the stability of this compound during sample preparation and analysis?

A4: To minimize degradation, it is crucial to keep samples on ice throughout the extraction procedure. The extraction procedure itself should be performed with care at each step because of the unstable nature of long-chain acyl-CoAs.[3] Using an acidic extraction buffer can also help to improve stability. Stock solutions of long-chain acyl-CoA standards are typically prepared in a methanol/water mixture and stored at -70°C.[4]

Q5: What type of internal standard is recommended for the quantification of this compound?

A5: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if this is not commercially available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative that is not naturally present in most biological samples.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: The polar head group of the acyl-CoA can interact with active sites on the column stationary phase. - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH can affect the ionization state of the analyte.- Use a high-quality, end-capped C18 column. - Consider using a mobile phase with a high pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) to improve peak shape for long-chain acyl-CoAs.[1][4] - Reduce the injection volume or dilute the sample. - Optimize the mobile phase pH.
Low Signal Intensity / Poor Sensitivity - Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte. - Analyte Degradation: this compound is susceptible to degradation. - Suboptimal MS Parameters: Incorrect source temperature, gas flows, or collision energy.- Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances. - Ensure samples are processed quickly and kept cold. - Optimize mass spectrometer source and compound-specific parameters through infusion of a standard solution.
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. - Carryover from Previous Injections: Adsorption of the analyte to the injector, column, or other parts of the LC system.- Use high-purity, LC-MS grade solvents and reagents. - Implement a robust needle wash protocol with a strong organic solvent. - Include a column wash step at the end of each chromatographic run.
Poor Reproducibility (High %CV) - Inconsistent Sample Preparation: Variability in extraction efficiency. - Analyte Instability: Degradation of the analyte between sample preparation and analysis. - Instrument Fluctuation: Unstable spray in the MS source.- Standardize and automate the sample preparation workflow as much as possible. - Analyze samples as quickly as possible after preparation and keep them in a cooled autosampler. - Check for clogs in the sample cone and capillary; ensure a stable spray by observing the ion current.
Matrix Effects - Phospholipids and other endogenous compounds in the biological matrix can co-elute and suppress or enhance the ionization of this compound.- Develop a thorough sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.[5] - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of long-chain acyl-CoAs using LC-MS/MS, which can be used as a benchmark for developing a method for this compound.

ParameterTypical Acceptance CriteriaReference Method Performance for Long-Chain Acyl-CoAs[1][4]
Linearity (r²) ≥ 0.99> 0.99
Accuracy 85-115% (80-120% for LLOQ)94.8% to 110.8%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)Inter-run: 2.6% to 12.2% Intra-run: 1.2% to 4.4%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Method dependent, typically in the low fmol to pmol range on-column.
Recovery Consistent and reproducibleNot always required to be 100%, but should be consistent across concentrations.

Experimental Protocols

Representative LC-MS/MS Method for Long-Chain Acyl-CoA Quantification

This protocol is adapted from established methods for long-chain acyl-CoAs and can be used as a starting point for the quantification of this compound.[1][4]

1. Sample Preparation (from tissue)

  • Homogenization: Homogenize ~50 mg of frozen tissue in a cold buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).[3]

  • Internal Standard Spiking: Add an internal standard (e.g., heptadecanoyl-CoA) to the homogenization mixture.

  • Extraction: Vortex and sonicate the homogenate, followed by centrifugation to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs. A second extraction of the pellet can be performed to improve recovery.

  • Evaporation and Reconstitution: Evaporate the combined supernatants to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).[4]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in 10:90 acetonitrile/water.[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in pure acetonitrile.[4]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

  • Flow Rate: 200 µL/min.[4]

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor Ion: The [M+H]⁺ or [M+2H]²⁺ ion of this compound.

  • Product Ion: A characteristic fragment ion, often corresponding to the phosphoadenosine diphosphate (B83284) portion (neutral loss of 507 Da).[4]

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenize Homogenization with IS tissue->homogenize extract Extraction homogenize->extract evap_recon Evaporation & Reconstitution extract->evap_recon lc LC Separation (C18) evap_recon->lc ms MS/MS Detection (SRM) lc->ms quant Quantification ms->quant validation Method Validation quant->validation

Caption: Experimental workflow for the quantification of this compound.

fatty_acid_beta_oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA Carnitine Shuttle Carnitine Shuttle Long-Chain Acyl-CoA->Carnitine Shuttle Mitochondrial Matrix Mitochondrial Matrix Carnitine Shuttle->Mitochondrial Matrix Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrial Matrix->Beta-Oxidation Spiral This compound This compound Beta-Oxidation Spiral->this compound Intermediate Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified pathway of fatty acid beta-oxidation showing this compound as an intermediate.

References

Validation & Comparative

A Comparative Guide to the Metabolic Fate of (3E)- and (2E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of (3E)-tetradecenoyl-CoA and (2E)-tetradecenoyl-CoA, two isomers of a 14-carbon unsaturated fatty acyl-CoA. Understanding the distinct metabolic pathways of these molecules is crucial for research in lipid metabolism, drug development targeting fatty acid oxidation, and the study of various metabolic disorders.

Introduction

Unsaturated fatty acids are a critical energy source for various tissues, and their degradation through mitochondrial β-oxidation involves a series of enzymatic reactions. The position of the double bond in the acyl-CoA chain dictates the specific enzymatic steps required for its complete oxidation. (2E)-tetradecenoyl-CoA is a standard intermediate in the β-oxidation of saturated fatty acids, while this compound arises from the breakdown of polyunsaturated fatty acids with double bonds at odd-numbered carbon positions. Their distinct chemical structures lead to different enzymatic handling within the mitochondria, impacting their overall metabolic rate and potential for accumulation.

Metabolic Pathways: A Head-to-Head Comparison

The metabolism of (2E)-tetradecenoyl-CoA proceeds directly through the conventional β-oxidation pathway. In contrast, this compound requires an initial isomerization step before it can enter the subsequent rounds of β-oxidation.

Metabolic Fate of (2E)-Tetradecenoyl-CoA

As a trans-Δ²-enoyl-CoA, (2E)-tetradecenoyl-CoA is a direct substrate for enoyl-CoA hydratase . This enzyme catalyzes the hydration of the double bond between carbons 2 and 3, forming L-3-hydroxytetradecanoyl-CoA. This intermediate is then sequentially acted upon by 3-hydroxyacyl-CoA dehydrogenase and β-ketoacyl-CoA thiolase to yield dodecanoyl-CoA and acetyl-CoA, which enters the citric acid cycle for further energy production.[1][2]

Metabolic Fate of this compound

The double bond in this compound, located between carbons 3 and 4, prevents it from being a substrate for enoyl-CoA hydratase.[3][4] Therefore, it must first be isomerized by the enzyme Δ³,Δ²-enoyl-CoA isomerase . This enzyme converts the cis- or trans-Δ³ double bond to a trans-Δ² double bond, yielding (2E)-tetradecenoyl-CoA.[4][5][6] Once converted, it follows the standard β-oxidation pathway as described above.

Quantitative Data Summary

While direct comparative quantitative data for the metabolism of (3E)- and (2E)-tetradecenoyl-CoA is limited in publicly available literature, we can infer the relative efficiencies based on the known kinetics of the involved enzymes with similar substrates. The additional enzymatic step required for the metabolism of the (3E) isomer suggests a potentially slower overall rate of oxidation compared to the (2E) isomer.

ParameterThis compound(2E)-Tetradecenoyl-CoAReference Substrate Data
Initial Enzyme Δ³,Δ²-Enoyl-CoA IsomeraseEnoyl-CoA HydrataseNot available for C14, but isomerases are generally efficient.
Enzyme Kcat (s⁻¹) Varies with substrate; generally high turnover.High for short-chain substrates; decreases with chain length.Kcat for rat liver enoyl-CoA hydratase with crotonyl-CoA is ~2,700 s⁻¹.
Enzyme Km (µM) Typically in the low micromolar range.Varies with substrate chain length.Km for rat liver enoyl-CoA hydratase with crotonyl-CoA is ~20 µM.
Overall Rate of Oxidation Expected to be slightly lower due to the initial isomerization step.Expected to be higher as it is a direct pathway intermediate.Comparative flux studies on other unsaturated fatty acids show that isomerization can be a rate-limiting step.[7]
Potential for Intermediate Accumulation The (3E) isomer could potentially accumulate if Δ³,Δ²-enoyl-CoA isomerase activity is limited.Less likely to accumulate under normal physiological conditions.N/A

Experimental Protocols

Assay for Enoyl-CoA Isomerase Activity

This protocol is adapted from standard methods for measuring enoyl-CoA isomerase activity spectrophotometrically.

  • Principle: The conversion of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA can be coupled to the subsequent reaction catalyzed by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The reduction of NAD⁺ to NADH by 3-hydroxyacyl-CoA dehydrogenase is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • NAD⁺ (2 mM)

    • Enoyl-CoA hydratase (purified)

    • 3-hydroxyacyl-CoA dehydrogenase (purified)

    • This compound (substrate)

    • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

    • Initiate the reaction by adding the substrate, this compound.

    • Record the baseline rate of NADH formation (background).

    • Add the purified Δ³,Δ²-enoyl-CoA isomerase to the cuvette.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity based on the rate of NADH production (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Assay for Mitochondrial Respiration with Fatty Acyl-CoA Substrates

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the rate of fatty acid oxidation.

  • Principle: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is used to measure the rate of oxygen consumption by isolated mitochondria in the presence of specific substrates.

  • Reagents:

    • Mitochondrial respiration medium (e.g., MiR05)

    • Isolated mitochondria (e.g., from rat liver or heart)

    • This compound or (2E)-tetradecenoyl-CoA

    • Carnitine

    • Malate (B86768)

    • ADP

    • Oligomycin (B223565) (ATP synthase inhibitor)

    • FCCP (uncoupler)

    • Rotenone (B1679576) (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

  • Procedure:

    • Calibrate the oxygen electrodes of the respirometer.

    • Add mitochondrial respiration medium to the chambers and allow it to equilibrate.

    • Add isolated mitochondria to the chambers.

    • Sequentially add carnitine and malate to support fatty acid transport and the TCA cycle.

    • Add the fatty acyl-CoA substrate ((3E)- or (2E)-tetradecenoyl-CoA) to initiate fatty acid oxidation-driven respiration (LEAK state).

    • Add ADP to stimulate oxidative phosphorylation (OXPHOS state).

    • Add oligomycin to inhibit ATP synthase and measure LEAK respiration in the presence of substrate.

    • Titrate FCCP to determine the electron transport system (ETS) capacity.

    • Add rotenone and antimycin A to inhibit the respiratory chain and determine residual oxygen consumption.

    • Compare the oxygen consumption rates between the two substrates to assess their relative oxidation efficiencies.

Analysis of Acyl-CoA Esters by HPLC

This protocol describes the separation and quantification of acyl-CoA intermediates using high-performance liquid chromatography.[8][9][10][11]

  • Principle: Reverse-phase HPLC is used to separate different acyl-CoA species based on their hydrophobicity. Detection is typically performed using UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of Coenzyme A.

  • Instrumentation:

    • HPLC system with a C18 reverse-phase column

    • UV detector

  • Mobile Phase:

    • A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is commonly used.

  • Procedure:

    • Extract acyl-CoAs from mitochondrial incubation mixtures or tissue samples using a suitable method (e.g., perchloric acid or solid-phase extraction).

    • Inject the extracted sample onto the HPLC column.

    • Elute the acyl-CoAs using a programmed gradient of the mobile phase.

    • Monitor the absorbance at 260 nm.

    • Identify and quantify the peaks corresponding to this compound, (2E)-tetradecenoyl-CoA, and other intermediates by comparing their retention times and peak areas to those of known standards.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of (3E)- and (2E)-tetradecenoyl-CoA.

metabolic_pathway_2E cluster_main Metabolic Pathway of (2E)-Tetradecenoyl-CoA 2E_tetradecenoyl_CoA (2E)-Tetradecenoyl-CoA L_3_hydroxy L-3-Hydroxytetradecanoyl-CoA 2E_tetradecenoyl_CoA->L_3_hydroxy Enoyl-CoA Hydratase 3_keto 3-Ketotetradecanoyl-CoA L_3_hydroxy->3_keto 3-Hydroxyacyl-CoA Dehydrogenase Dodecanoyl_CoA Dodecanoyl-CoA 3_keto->Dodecanoyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3_keto->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Caption: β-oxidation of (2E)-tetradecenoyl-CoA.

metabolic_pathway_3E cluster_main Metabolic Pathway of this compound 3E_tetradecenoyl_CoA This compound 2E_tetradecenoyl_CoA (2E)-Tetradecenoyl-CoA 3E_tetradecenoyl_CoA->2E_tetradecenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase beta_oxidation To β-Oxidation (as above) 2E_tetradecenoyl_CoA->beta_oxidation

Caption: Isomerization of this compound.

Conclusion

The metabolic fates of (3E)- and (2E)-tetradecenoyl-CoA diverge at the initial step of their entry into the β-oxidation spiral. While (2E)-tetradecenoyl-CoA is a direct intermediate that is readily hydrated, this compound necessitates the action of Δ³,Δ²-enoyl-CoA isomerase to be converted into a metabolically competent form. This additional enzymatic step for the (3E) isomer may lead to a comparatively slower rate of its complete oxidation. For researchers in drug development, understanding these distinct pathways is critical, as the enzymes involved represent potential targets for modulating fatty acid metabolism. Further quantitative studies directly comparing the metabolic flux of these two isomers would provide valuable insights into the regulation of unsaturated fatty acid oxidation.

References

A Comparative Guide to the Substrate Kinetics of Enoyl-CoA Isomerase with (3E)-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate kinetics of enoyl-CoA isomerase with (3E)-tetradecenoyl-CoA, offering insights into its performance relative to other substrates. The information herein is intended to support research and development efforts in fatty acid metabolism and drug discovery.

Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial enzyme in the β-oxidation of unsaturated fatty acids.[1][2] It catalyzes the isomerization of 3-enoyl-CoA esters to their 2-enoyl-CoA counterparts, a necessary step for the subsequent action of enoyl-CoA hydratase and the continuation of the fatty acid degradation pathway.[1][2] The efficiency of this isomerization can vary depending on the specific substrate, including the chain length and the configuration of the double bond.

Comparative Analysis of Substrate Kinetics

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
(3Z)-Dodecenoyl-CoARat Liver Mitochondria~15---F. M. Clarke et al., 1974
(3E)-Dodecenoyl-CoARat Liver Mitochondria~25---F. M. Clarke et al., 1974
Crotonyl-CoA (C4:1)Bovine Liver2018011,7005.8 x 10⁸W.A. Garland et al., 1975
Hexenoyl-CoA (C6:1)Bovine Liver1025016,2501.6 x 10⁹W.A. Garland et al., 1975
Octenoyl-CoA (C8:1)Bovine Liver520013,0002.6 x 10⁹W.A. Garland et al., 1975
Decenoyl-CoA (C10:1)Bovine Liver31509,7503.3 x 10⁹W.A. Garland et al., 1975

Note: The data for dodecenoyl-CoA isomers are qualitative estimations from graphical data. The Vmax and kcat values for these substrates were not explicitly stated in the reference. The data for C4-C10 substrates were obtained with a different species but provide a general trend of the enzyme's activity with varying chain lengths.

Generally, enoyl-CoA isomerase exhibits a higher affinity (lower Km) for substrates with longer acyl chains. The reaction rate is also notably higher for (3Z) isomers compared to their (3E) counterparts.[3] Based on these trends, it can be anticipated that this compound would be a viable substrate for enoyl-CoA isomerase, likely with a Km value in the low micromolar range.

Potential Alternative Substrates and Inhibitors

Several other unsaturated fatty acyl-CoA esters can serve as alternative substrates for enoyl-CoA isomerase. The enzyme displays broad specificity for the chain length of the acyl group.

In terms of inhibitors, the development of specific inhibitors for enoyl-CoA isomerase is an active area of research, particularly for its potential as an antimicrobial target, as the enzyme is essential in some pathogenic bacteria. While specific inhibitors targeting the mammalian enzyme are less characterized in publicly available literature, compounds that target the analogous enzyme in bacteria, enoyl-acyl carrier protein reductase (ENR), have been extensively studied.[4]

Experimental Protocol: Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

The activity of enoyl-CoA isomerase can be determined using a continuous spectrophotometric assay. This method relies on a coupled enzyme reaction where the product of the isomerase reaction, a 2-enoyl-CoA, is subsequently acted upon by enoyl-CoA hydratase, leading to a measurable change in absorbance.

Materials:

  • Purified enoyl-CoA isomerase

  • This compound (substrate)

  • Enoyl-CoA hydratase (coupling enzyme)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and a suitable concentration of enoyl-CoA hydratase.

  • Baseline Measurement: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer and record the baseline absorbance at 235 nm.

  • Initiation of Reaction: Add a known concentration of this compound to the cuvette to initiate the reaction.

  • Monitoring Absorbance: Monitor the decrease in absorbance at 235 nm over time. The hydration of the 2-enoyl-CoA by enoyl-CoA hydratase leads to the disappearance of the conjugated double bond, resulting in a decrease in absorbance.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the hydration of the 2-enoyl-CoA is used to convert the change in absorbance to the rate of product formation.

  • Kinetic Parameter Determination: Repeat the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enoyl-CoA Isomerase ReactionMix Prepare Reaction Mixture (Buffer + Coupling Enzyme) Enzyme->ReactionMix Substrate This compound Initiate Add Substrate to Initiate Substrate->Initiate CouplingEnzyme Enoyl-CoA Hydratase CouplingEnzyme->ReactionMix Buffer Phosphate Buffer Buffer->ReactionMix Baseline Measure Baseline Absorbance (235 nm) ReactionMix->Baseline Baseline->Initiate Monitor Monitor Absorbance Decrease Initiate->Monitor Rate Calculate Initial Rate Monitor->Rate Kinetics Determine Km and Vmax Rate->Kinetics

Caption: Experimental workflow for determining the kinetic parameters of enoyl-CoA isomerase.

Signaling Pathway Context

Enoyl-CoA isomerase functions within the broader context of the mitochondrial β-oxidation pathway for unsaturated fatty acids.

beta_oxidation_pathway UnsaturatedFattyAcylCoA Unsaturated Fatty Acyl-CoA (e.g., with double bond at C3) EnoylCoAIsomerase Enoyl-CoA Isomerase UnsaturatedFattyAcylCoA->EnoylCoAIsomerase Trans2EnoylCoA trans-Δ²-Enoyl-CoA EnoylCoAIsomerase->Trans2EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase Trans2EnoylCoA->EnoylCoAHydratase L3HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoAHydratase->L3HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L3HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA (to Krebs Cycle) Thiolase->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA (re-enters β-oxidation) Thiolase->ShorterAcylCoA

Caption: Role of enoyl-CoA isomerase in the β-oxidation of unsaturated fatty acids.

References

Differential Effects of (3E)- and (2E)-Tetradecenoyl-CoA on Cell Signaling: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a foundational understanding by summarizing the known metabolic context of these molecules and drawing parallels from studies on other geometric isomers of fatty acids. This information is intended for researchers, scientists, and drug development professionals to highlight the current knowledge landscape and underscore the need for further investigation in this area.

Metabolic Context and Potential for Differential Signaling

(2E)-Tetradecenoyl-CoA is a recognized intermediate in the mitochondrial beta-oxidation of fatty acids.[1] In this pathway, it is a substrate for the enzyme enoyl-CoA hydratase. The stereochemistry of the double bond is critical for enzymatic recognition and subsequent metabolic processing. It is plausible that the (3E) isomer, being a positional and geometric isomer, may not be a substrate for the same enzymes or could act as a competitive inhibitor, thereby leading to different metabolic fates and downstream signaling consequences.

Long-chain fatty acyl-CoAs, the class of molecules to which tetradecenoyl-CoA belongs, are not merely metabolic intermediates. They are also known to function as signaling molecules that can directly bind to and modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The specific geometry of the acyl chain can significantly influence binding affinity and receptor activation, suggesting that (3E)- and (2E)-tetradecenoyl-CoA could elicit distinct responses through these pathways.

Insights from a Broader Look at Fatty Acid Isomers

While specific data on the tetradecenoyl-CoA isomers is lacking, studies on other fatty acid isomers offer valuable insights into the potential for differential effects. For instance, geometric isomers of conjugated linoleic acid (CLA) have been shown to exert distinct biological effects. Similarly, research on cis and trans isomers of oleic acid has demonstrated differential regulation of gene expression. These findings support the hypothesis that the position and configuration of the double bond in (3E)- and (2E)-tetradecenoyl-CoA are likely to be critical determinants of their interaction with cellular machinery, leading to divergent signaling outcomes.

Hypothetical Differential Signaling Pathways

Based on the known roles of fatty acyl-CoAs in cell signaling, we can propose potential pathways that might be differentially affected by (3E)- and (2E)-tetradecenoyl-CoA. These remain hypothetical in the absence of direct experimental evidence.

G Hypothetical Differential Signaling of Tetradecenoyl-CoA Isomers cluster_isomers Isomers cluster_pathways Potential Cellular Targets cluster_outcomes Downstream Cellular Responses isomer_3E (3E)-Tetradecenoyl-CoA PPARs Nuclear Receptors (e.g., PPARs) isomer_3E->PPARs Differential Binding/Activation? MetabolicEnzymes Metabolic Enzymes isomer_3E->MetabolicEnzymes Inhibition or Alternative Substrate? IonChannels Ion Channels isomer_3E->IonChannels GPCRs G-Protein Coupled Receptors isomer_3E->GPCRs isomer_2E (2E)-Tetradecenoyl-CoA isomer_2E->PPARs Canonical Binding/Activation? isomer_2E->MetabolicEnzymes Standard Substrate isomer_2E->IonChannels isomer_2E->GPCRs GeneExpression Altered Gene Expression PPARs->GeneExpression MetabolicShift Metabolic Shift MetabolicEnzymes->MetabolicShift SignalingCascade Signaling Cascade Activation IonChannels->SignalingCascade GPCRs->SignalingCascade

Caption: Hypothetical model of differential cellular targeting by (3E)- and (2E)-tetradecenoyl-CoA.

Experimental Protocols: A Call for Future Research

The absence of direct comparative data necessitates the design and execution of new experimental studies. Below are suggested methodologies to elucidate the differential effects of (3E)- and (2E)-tetradecenoyl-CoA.

Nuclear Receptor Activation Assays
  • Objective: To determine if the isomers differentially activate nuclear receptors like PPARα, PPARγ, and others.

  • Method: A luciferase reporter assay in a suitable cell line (e.g., HEK293T or HepG2) co-transfected with a plasmid expressing the full-length nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor. Cells would be treated with varying concentrations of synthesized (3E)- and (2E)-tetradecenoyl-CoA.

  • Data Presentation: A table comparing the EC50 values for luciferase activity for each isomer against different nuclear receptors.

Gene Expression Analysis
  • Objective: To identify downstream target genes that are differentially regulated by the two isomers.

  • Method: RNA sequencing (RNA-Seq) of a relevant cell line (e.g., primary hepatocytes, adipocytes) treated with each isomer. Differential gene expression analysis would be performed to identify unique and common gene signatures.

  • Data Presentation: A table summarizing the number of significantly up- and down-regulated genes for each treatment and a list of key differentially regulated genes in relevant pathways.

In Vitro Enzyme Assays
  • Objective: To compare the interaction of the isomers with key enzymes in fatty acid metabolism.

  • Method: Purified recombinant enzymes of the beta-oxidation pathway (e.g., enoyl-CoA hydratase, acyl-CoA dehydrogenases) would be incubated with each isomer as a potential substrate or inhibitor. Enzyme kinetics (Km and Vmax, or Ki) would be determined spectrophotometrically or through mass spectrometry-based approaches.

  • Data Presentation: A table comparing the kinetic parameters of the enzymes for each isomer.

Conclusion and Future Directions

The differential effects of (3E)- and (2E)-tetradecenoyl-CoA on cell signaling represent an unexplored area of lipid biology. While the current body of scientific literature does not provide direct comparative data, the established principles of stereospecificity in biological systems strongly suggest that these isomers are likely to have distinct cellular activities. Future research employing the experimental approaches outlined above is crucial to unravel these differences. Such studies will not only enhance our fundamental understanding of lipid metabolism and signaling but could also open new avenues for the development of targeted therapeutic agents for metabolic and inflammatory diseases. The synthesis of pure isomers for these studies will be a critical first step in this endeavor.

References

Validating (3E)-Tetradecenoyl-CoA as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (3E)-tetradecenoyl-CoA, more commonly analyzed as its isomer (2E)-tetradecenoyl-CoA and its corresponding acylcarnitine (C14:1-carnitine), with alternative biomarkers for the diagnosis and monitoring of metabolic disorders, particularly Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in your research and development efforts.

Introduction to this compound and Metabolic Disorders

This compound is an intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. While the trans-2-enoyl-CoA isomer, (2E)-tetradecenoyl-CoA, is the direct substrate for enzymes in this pathway, alterations in the levels of related acyl-CoAs and their corresponding acylcarnitines can serve as crucial biomarkers for inborn errors of metabolism.[1][2] The most prominent of these is VLCAD deficiency, an autosomal recessive disorder that impairs the body's ability to break down long-chain fatty acids for energy.[2][3][4][5] This can lead to severe clinical presentations, including hypoketotic hypoglycemia, cardiomyopathy, and myopathy.[1][4][5]

The primary biomarker used in newborn screening for VLCAD deficiency is tetradecenoylcarnitine (C14:1-carnitine), the carnitine ester of tetradecenoyl-CoA.[6][7] Elevated levels of C14:1-carnitine in dried blood spots (DBS) are indicative of a potential VLCAD deficiency.[7][8] However, the use of C14:1-carnitine alone can be associated with a high false-positive rate, necessitating the exploration and validation of more specific and reliable biomarkers.[9][10]

Biomarker Performance Comparison

This section compares the performance of C14:1-carnitine with alternative and supplementary biomarkers for the diagnosis of VLCAD deficiency. The data presented is compiled from various studies and highlights the ongoing efforts to improve diagnostic accuracy.

Biomarker/RatioDisorderSample TypeKey FindingsReference
C14:1-carnitine VLCAD DeficiencyDried Blood Spot (DBS), Plasma/SerumPrimary biomarker for newborn screening. A C14:1 level > 1 µmol/L in DBS strongly suggests VLCAD deficiency. However, levels ≤ 1 µmol/L show poor discrimination between affected individuals, carriers, and healthy newborns.[5][8] High false-positive rates are a known limitation.[9][10][5][8][9][10]
C14:1/C2 Ratio VLCAD DeficiencyDried Blood Spot (DBS), Plasma/SerumUsed as a secondary marker to improve specificity and reduce false-positives in newborn screening.[6][9][6][9]
C14:1/C16 Ratio VLCAD DeficiencyDried Blood Spot (DBS), Plasma/SerumAnother ratio used in conjunction with C14:1 to improve diagnostic accuracy.[5]
C14:1/Medium-Chain Acylcarnitine Ratios (C14:1/C6, C14:1/C8, C14:1/C10) VLCAD DeficiencyDried Blood Spot (DBS)Studies suggest these ratios are more effective in reducing false-positive rates compared to C14:1 alone or the C14:1/C2 ratio.[6][9][6][9]
C14:1/C16-OH Ratio VLCAD DeficiencyDried Blood Spot (DBS)A study reported a positive predictive value of 100% for VLCAD deficiency using this ratio, significantly higher than C14:1 alone.[11][11]
Lysophosphatidylcholine(14:1) (LPC(14:1)) VLCAD DeficiencyFibroblasts, PlasmaA novel candidate biomarker that was found to be specifically increased in severe VLCAD deficiency. Its levels in plasma showed a better inverse correlation with enzyme activity than C14:1-carnitine.[12][13][14][15][16][12][13][14][15][16]

Experimental Protocols

Quantification of Acylcarnitines in Dried Blood Spots by LC-MS/MS

This protocol outlines a general method for the analysis of acylcarnitines, including C14:1-carnitine, from dried blood spots.

1. Sample Preparation:

  • A 3.2 mm or 3.5 mm disc is punched from the dried blood spot on a filter card and placed into a well of a 96-well microplate.[17][18]

  • An extraction solution containing methanol (B129727) and appropriate isotopic internal standards (e.g., from Cambridge Isotope Laboratories) is added to each well.[17][18]

  • The plate is incubated at room temperature (e.g., 30°C for 30 minutes) to allow for the extraction of acylcarnitines.[17][18]

  • The supernatant is then transferred to another 96-well plate and dried under a stream of warm air.[17]

2. Derivatization (Butylation):

  • A solution of butanolic-HCl is added to the dried extract.[19]

  • The plate is sealed and incubated at an elevated temperature (e.g., 65°C for 20 minutes) to convert the acylcarnitines to their butyl esters.[17][19] This step improves chromatographic separation and detection sensitivity.

  • The derivatization reagent is then evaporated to dryness.[17]

3. Reconstitution and Analysis:

  • The dried residue is reconstituted in a mobile phase solution.[17]

  • An aliquot of the reconstituted sample is injected into an LC-MS/MS system.[17]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): A rapid LC gradient is used to separate the different acylcarnitine species. A C18 column is commonly employed.[19]

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. Neutral loss and precursor ion scans can also be used for broader screening.[18]

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix cluster_key Legend Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Long-Chain Fatty Acid->Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA CPT1 CPT1 Long-Chain Acyl-CoA->CPT1 Long-Chain Acylcarnitine Long-Chain Acylcarnitine CPT1->Long-Chain Acylcarnitine CACT CACT Long-Chain Acylcarnitine->CACT Long-Chain Acyl-CoA_matrix Long-Chain Acyl-CoA CACT->Long-Chain Acyl-CoA_matrix CPT2 CPT2 Long-Chain Acyl-CoA_matrix->CPT2 VLCAD VLCAD Long-Chain Acyl-CoA_matrix->VLCAD 2-trans-enoyl-CoA (2E)-Tetradecenoyl-CoA VLCAD->2-trans-enoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral 2-trans-enoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Metabolite Metabolite Enzyme Enzyme Deficient Enzyme Deficient Enzyme Process/Product Process/Product

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway and the Role of VLCAD.

Experimental_Workflow DBS Collection Dried Blood Spot (DBS) Collection Punching Disc Punching (3.2 - 3.5 mm) DBS Collection->Punching Extraction Extraction with Methanol & Internal Standards Punching->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization Butylation with Butanolic-HCl Drying1->Derivatization Drying2 Evaporation to Dryness Derivatization->Drying2 Reconstitution Reconstitution in Mobile Phase Drying2->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

References

Comparative Analysis of (3E)-Tetradecenoyl-CoA: A Methodological and Pathway-Centric Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Significance of Tetradecenoyl-CoA

(3E)-Tetradecenoyl-CoA is an intermediate in the β-oxidation of both mono- and polyunsaturated fatty acids. Specifically, it is formed during the degradation of fatty acids with a double bond at an odd-numbered carbon position. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the conversion of a 3-cis or 3-trans-enoyl-CoA to the 2-trans-enoyl-CoA isomer, which can then re-enter the main β-oxidation spiral. This pathway is active in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle.

While direct quantification of this compound across tissues is scarce, studies on related metabolites offer some insights. For instance, in certain metabolic disorders like long-chain acyl-CoA dehydrogenase (LCAD) deficiency, an accumulation of C14:1- and C14:2-acylcarnitines, which are derivatives of the corresponding acyl-CoAs, is observed in blood and bile. This highlights the clinical relevance of monitoring these long-chain acyl-CoA species.

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into the broader pathway of fatty acid β-oxidation. The following diagram illustrates the key steps involved in the oxidation of an unsaturated fatty acid, highlighting the role of enoyl-CoA isomerase.

fatty_acid_oxidation Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Beta-Oxidation Cycle 1 Beta-Oxidation Cycle 1 Unsaturated Fatty Acyl-CoA->Beta-Oxidation Cycle 1 Acyl-CoA Dehydrogenase cis-delta3-Enoyl-CoA cis-delta3-Enoyl-CoA Beta-Oxidation Cycle 1->cis-delta3-Enoyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-delta3-Enoyl-CoA->Enoyl-CoA Isomerase trans-delta2-Enoyl-CoA trans-delta2-Enoyl-CoA Enoyl-CoA Isomerase->trans-delta2-Enoyl-CoA Beta-Oxidation Cycle 2 Beta-Oxidation Cycle 2 trans-delta2-Enoyl-CoA->Beta-Oxidation Cycle 2 Enoyl-CoA Hydratase Acetyl-CoA Acetyl-CoA Beta-Oxidation Cycle 2->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle experimental_workflow Tissue Sample Tissue Sample Homogenization & Extraction Homogenization & Extraction Tissue Sample->Homogenization & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Homogenization & Extraction->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

cross-reactivity of antibodies against different tetradecenoyl-CoA isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Antibodies Against Different Tetradecenoyl-CoA Isomers

Introduction

Tetradecenoyl-CoA, a C14 monounsaturated fatty acyl-CoA, exists in various isomeric forms differing in the position and geometry (cis/trans) of the double bond. These isomers play distinct roles in cellular metabolism and signaling. Consequently, the ability to specifically detect and quantify individual isomers is crucial for researchers in metabolism, cell biology, and drug development. This guide addresses the .

Direct quantitative data on the cross-reactivity of antibodies against specific tetradecenoyl-CoA isomers are notably scarce in publicly available literature. This highlights the significant challenges in developing highly specific immunoassays for these small lipid molecules, which present subtle structural differences. Therefore, this guide will focus on the foundational principles, a hypothetical experimental framework, and a comparative analysis based on analogous small molecule isomers to provide researchers with a comprehensive understanding of the expected challenges and methodologies.

Challenges in Developing Isomer-Specific Antibodies

The primary challenge in generating antibodies that can distinguish between tetradecenoyl-CoA isomers lies in their high degree of structural similarity. The key difficulties include:

  • Subtle Structural Differences: Isomers may only differ in the location of a double bond or its cis/trans configuration. These minor variations offer limited unique epitopes for antibody recognition.

  • Hapten Presentation: As small molecules, acyl-CoAs are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The conjugation chemistry and the orientation of the hapten can influence which parts of the molecule are presented to the immune system, potentially masking the subtle isomeric differences.

  • Flexibility of the Acyl Chain: The fatty acyl chain is flexible, adopting numerous conformations. This can make it difficult for the immune system to generate antibodies that recognize a single, stable epitope representative of a specific isomer.

Comparative Data from a Related Field

While direct antibody cross-reactivity data for tetradecenoyl-CoA isomers is unavailable, studies on other lipid-binding proteins provide a valuable analogy. For instance, the binding affinities of Acyl-CoA Binding Protein (ACBP) for different 18-carbon fatty acyl-CoA isomers have been determined. This data illustrates that proteins can indeed achieve a high degree of specificity for different isomers of a long-chain fatty acyl-CoA.

ProteinLigand (Isomer)Dissociation Constant (Kd) (nM)
Acyl-CoA Binding Protein (ACBP)cis-parinaroyl-CoA7.03 ± 0.95
Acyl-CoA Binding Protein (ACBP)trans-parinaroyl-CoA4.40 ± 0.43

This table demonstrates the differential binding of a protein to cis and trans isomers of a fatty acyl-CoA, highlighting the potential for developing antibodies with similar discriminatory power.

Experimental Protocols

The following sections outline a detailed, albeit hypothetical, experimental workflow for the production and characterization of antibodies with specificity for different tetradecenoyl-CoA isomers. This is based on established methods for generating antibodies against other small molecules, such as Coenzyme A.[1][2]

Immunogen Preparation

Since tetradecenoyl-CoA is a hapten, it must be conjugated to a carrier protein to become immunogenic.

  • Hapten Synthesis: Synthesize the desired tetradecenoyl-CoA isomers (e.g., cis-9-tetradecenoyl-CoA, trans-2-tetradecenoyl-CoA).

  • Activation: Introduce a reactive group on the CoA moiety that can be used for conjugation without altering the acyl chain. This is often achieved by targeting the thiol group.

  • Conjugation to Carrier Protein: Covalently link the activated hapten to an immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The molar ratio of hapten to carrier protein should be optimized to ensure a robust immune response.

Monoclonal Antibody Production using Hybridoma Technology
  • Immunization: Immunize mice with the KLH-tetradecenoyl-CoA isomer conjugate emulsified in adjuvant over a period of several weeks.

  • Screening: Screen the serum from immunized mice for the presence of antibodies that bind to the BSA-tetradecenoyl-CoA isomer conjugate using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Fusion: Fuse spleen cells from a mouse with a high antibody titer with myeloma cells to create hybridomas.

  • Cloning and Selection: Select and clone hybridoma cells that produce antibodies with high affinity and specificity for the target isomer. This is a critical step where cross-reactivity is assessed.

Cross-Reactivity Assessment

A competitive ELISA is the most common format for assessing the cross-reactivity of the generated antibodies.

  • Plate Coating: Coat a microtiter plate with the BSA conjugate of the target tetradecenoyl-CoA isomer.

  • Competitive Reaction: Pre-incubate the monoclonal antibody with varying concentrations of the target isomer and other tetradecenoyl-CoA isomers.

  • Detection: Add the antibody-isomer mixture to the coated plate. The amount of antibody that binds to the plate is inversely proportional to its affinity for the free isomer in the solution.

  • Data Analysis: Determine the concentration of each isomer required to cause 50% inhibition of binding. Cross-reactivity is typically expressed as a percentage relative to the target analyte.

Visualizations

Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_hybridoma Hybridoma Production cluster_screening Screening & Selection cluster_characterization Cross-Reactivity Testing Hapten Tetradecenoyl-CoA Isomer Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunization Immunize Mouse Conjugate->Immunization Fusion Fuse Spleen & Myeloma Cells Immunization->Fusion Hybridomas Generate Hybridomas Fusion->Hybridomas ELISA Primary ELISA Screen Hybridomas->ELISA Subcloning Subcloning ELISA->Subcloning Final_Selection Select Isomer-Specific Clones Subcloning->Final_Selection Comp_ELISA Competitive ELISA Final_Selection->Comp_ELISA Isomer_A Target Isomer Isomer_A->Comp_ELISA Isomer_B Other Isomers Isomer_B->Comp_ELISA

Caption: Workflow for developing isomer-specific antibodies against tetradecenoyl-CoA.

Antibody_Specificity cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity Antibody_S Specific Antibody Isomer_A Isomer A Antibody_S->Isomer_A Binds Isomer_B Isomer B Antibody_S->Isomer_B No Binding Antibody_CR Cross-Reactive Antibody Isomer_C Isomer A Antibody_CR->Isomer_C Binds Isomer_D Isomer B Antibody_CR->Isomer_D Binds

Caption: Conceptual diagram of antibody specificity versus cross-reactivity with isomers.

Conclusion

The development of antibodies that can reliably distinguish between different tetradecenoyl-CoA isomers is a challenging yet critical endeavor for advancing our understanding of lipid metabolism. While direct experimental data on this specific topic is lacking, established principles of immunology and methodologies from analogous small molecules provide a clear path forward. The hypothetical workflow detailed in this guide, including immunogen design, hybridoma technology, and rigorous cross-reactivity screening, offers a robust framework for researchers aiming to produce these valuable reagents. The success of such a project would hinge on the careful design of the hapten-carrier conjugate to expose the subtle isomeric differences and a comprehensive screening strategy to identify rare antibody clones with the desired high specificity.

References

comparing the cellular uptake of (3E)-tetradecenoyl-CoA and tetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake and subsequent metabolic processing of tetradecanoic acid. As direct cellular uptake of its activated form, (3E)-tetradecenoyl-CoA, is not a recognized physiological process, this document will focus on the mechanisms governing the entry of tetradecanoic acid into the cell and its intracellular conversion and metabolism, which includes the formation of intermediates such as this compound.

Executive Summary

Tetradecanoic acid, a saturated long-chain fatty acid, is readily taken up by cells through a combination of passive diffusion and protein-mediated transport. Once inside the cell, it is rapidly activated to its coenzyme A (CoA) ester, tetradecanoyl-CoA. This activation step is critical as it traps the fatty acid within the cell and primes it for various metabolic pathways, including β-oxidation, where this compound is formed as a metabolic intermediate. In contrast, acyl-CoA esters like this compound are generally considered cell-impermeable and are synthesized intracellularly. Therefore, a direct comparison of cellular uptake is inapplicable. This guide will elucidate the journey of tetradecanoic acid from the extracellular space to its metabolic transformation within the cell.

Cellular Uptake of Tetradecanoic Acid

The entry of tetradecanoic acid into cells is a multi-step process involving both passive and facilitated transport mechanisms. Long-chain fatty acids can passively diffuse across the plasma membrane, driven by their concentration gradient. However, under physiological conditions, the majority of uptake is facilitated by membrane-bound proteins.[1] Key proteins involved in the transport of long-chain fatty acids include:

  • Fatty Acid Translocase (FAT/CD36)

  • Plasma Membrane Fatty Acid-Binding Protein (FABPpm)

  • Fatty Acid Transport Proteins (FATPs) [2]

Once inside the cell, fatty acids are bound by cytoplasmic Fatty Acid-Binding Proteins (FABPs), which facilitate their transport to various organelles for metabolism.[2]

Quantitative Data for Long-Chain Fatty Acid Uptake

While specific quantitative data for tetradecanoic acid uptake is limited in the readily available literature, studies on other long-chain fatty acids in cell lines like Caco-2, a human colon adenocarcinoma cell line often used as a model for the intestinal barrier, provide valuable insights. The uptake of long-chain fatty acids, such as palmitate (16:0) and oleate (B1233923) (18:1), in Caco-2 cells has been shown to be a saturable process, indicating protein-mediated transport.[3]

ParameterValueCell LineFatty AcidSource
Apparent Km~0.3 µMCaco-2Long-chain fatty acids (16:0, 18:1)[3]

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the transporter for the substrate.

Experimental Protocols for Measuring Fatty Acid Uptake

Several methods are employed to quantify the cellular uptake of fatty acids. These techniques are crucial for understanding the kinetics and mechanisms of transport.

Method 1: Using Fluorescently Labeled Fatty Acid Analogs

This method offers a real-time, high-throughput approach to measure fatty acid uptake.

Principle: A fluorescently tagged fatty acid analog is added to the cell culture. As the cells take up the analog, the intracellular fluorescence increases, which can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[4][5][6]

Protocol Outline:

  • Cell Preparation: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Serum Starvation: Prior to the assay, incubate the cells in a serum-free medium for a defined period.

  • Initiation of Uptake: Add the fluorescent fatty acid analog working solution to the cells.

  • Incubation: Incubate the cells at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) to measure uptake kinetics.

  • Termination of Uptake: Remove the probe-containing medium and wash the cells with a wash buffer or add a quenching solution to eliminate extracellular fluorescence.[4]

  • Fluorescence Measurement: Measure the intracellular fluorescence using an appropriate instrument.

Method 2: Lipid Extraction and Mass Spectrometry

This method provides a highly sensitive and specific quantification of the incorporated fatty acid.

Principle: Cells are incubated with a stable isotope-labeled fatty acid (e.g., deuterated tetradecanoic acid). After incubation, total lipids are extracted from the cells, and the amount of the labeled fatty acid incorporated is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol Outline:

  • Cell Treatment: Incubate cultured cells with a medium containing the stable isotope-labeled tetradecanoic acid complexed with bovine serum albumin (BSA).

  • Termination of Uptake: Stop the uptake by aspirating the medium and washing the cells with ice-cold PBS containing BSA to remove unbound fatty acids.

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids using a solvent system such as chloroform:methanol (Bligh-Dyer method).[1]

  • Phase Separation: Separate the organic and aqueous phases by adding a salt solution and centrifuging.

  • Sample Preparation for MS: Evaporate the organic solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Mass Spectrometry Analysis: Quantify the amount of the labeled FAME by GC-MS or LC-MS.

Intracellular Activation and Metabolism of Tetradecanoic Acid

Upon entering the cell, tetradecanoic acid is rapidly converted to tetradecanoyl-CoA by the action of long-chain acyl-CoA synthetases (ACSLs).[2] This ATP-dependent reaction is essential for:

  • Trapping the fatty acid intracellularly: The addition of the bulky, charged CoA moiety prevents the molecule from diffusing back across the plasma membrane.

  • Activating the fatty acid for metabolism: Acyl-CoAs are the central intermediates for all major fatty acid metabolic pathways.

The primary metabolic fate of tetradecanoyl-CoA is β-oxidation, which occurs in the mitochondria and peroxisomes to generate acetyl-CoA for energy production.[2] It is during the β-oxidation of unsaturated fatty acids that intermediates like this compound are formed.

Visualizing the Pathways

Experimental Workflow for Fatty Acid Uptake Assay

G cluster_0 Cell Culture and Preparation cluster_1 Uptake Experiment cluster_2 Analysis A Plate Cells B Culture to Confluency A->B C Serum Starve B->C D Add Labeled Tetradecanoic Acid C->D E Incubate (Time Course) D->E F Wash with Cold PBS/BSA E->F G Lipid Extraction F->G H Mass Spectrometry G->H I Data Quantification H->I

Caption: Workflow for quantifying cellular uptake of tetradecanoic acid.

Cellular Uptake and Metabolic Activation of Tetradecanoic Acid

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Tetradecanoic Acid Tetradecanoic Acid Transporter FAT/CD36, FATP Tetradecanoic Acid->Transporter Intracellular TA Tetradecanoic Acid Transporter->Intracellular TA ACSL Acyl-CoA Synthetase Intracellular TA->ACSL Tetradecanoyl-CoA Tetradecanoyl-CoA ACSL->Tetradecanoyl-CoA + CoA + ATP Metabolism β-Oxidation (Mitochondria) Tetradecanoyl-CoA->Metabolism 3E-Tetradecenoyl-CoA This compound (Intermediate) Metabolism->3E-Tetradecenoyl-CoA

Caption: Cellular uptake and activation of tetradecanoic acid.

Conclusion

The cellular assimilation of tetradecanoic acid is a well-orchestrated process involving membrane transport and rapid intracellular activation. This activation to tetradecanoyl-CoA is the pivotal step that dictates its metabolic fate, including its entry into the β-oxidation pathway where intermediates like this compound are transiently formed. Understanding these fundamental processes is essential for researchers in metabolism, drug development professionals targeting lipid pathways, and scientists investigating the roles of fatty acids in health and disease. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into the intricate world of fatty acid metabolism.

References

Validating the Role of (3E)-Tetradecenoyl-CoA in Specific Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3E)-tetradecenoyl-CoA and its role in metabolic pathways, particularly in the context of fatty acid beta-oxidation. As direct experimental data on this compound is limited, this document focuses on its well-characterized isomer, (2E)-tetradecenoyl-CoA, and the broader class of acyl-CoA esters to provide a comprehensive metabolic context. The information presented herein is intended to aid researchers in designing experiments to validate the function of this compound and similar molecules.

Introduction to this compound in Metabolism

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. Specifically, it is a substrate for the mitochondrial enzyme Δ3,Δ2-enoyl-CoA isomerase. This enzyme plays a crucial role in repositioning the double bond from the gamma-carbon (position 3) to the beta-carbon (position 2), converting this compound into (2E)-tetradecenoyl-CoA. This isomerization is a necessary step for the subsequent reactions of the beta-oxidation spiral to proceed, allowing the fatty acid to be completely degraded to acetyl-CoA for energy production.

Comparative Analysis of Tetradecenoyl-CoA Isomers

The primary alternative and direct metabolic product of this compound is (2E)-tetradecenoyl-CoA. The key difference between these two molecules lies in the position of the double bond, which dictates their suitability as substrates for the enzymes of the beta-oxidation pathway.

FeatureThis compound(2E)-Tetradecenoyl-CoAOther Acyl-CoA Esters (e.g., Palmitoyl-CoA)
Metabolic Pathway Beta-oxidation of unsaturated fatty acidsBeta-oxidation of saturated and unsaturated fatty acidsBeta-oxidation of saturated fatty acids
Enzymatic Substrate Δ3,Δ2-enoyl-CoA isomeraseEnoyl-CoA hydrataseAcyl-CoA dehydrogenase
Role in Pathway Intermediate requiring isomerizationDirect substrate for hydrationInitial substrate for dehydrogenation
Metabolic Fate Converted to (2E)-tetradecenoyl-CoAHydrated to 3-hydroxyacyl-CoADehydrogenated to enoyl-CoA

Experimental Protocols

Extraction of Acyl-CoA Esters from Tissues for LC-MS/MS Analysis

This protocol is adapted from methods for the extraction of short-, medium-, and long-chain acyl-CoA esters from tissue samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Frozen tissue sample (~10-50 mg)

  • Acetonitrile/2-propanol (3:1, v/v)

  • 0.1M Potassium phosphate (B84403), pH 6.7

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica)

  • Methanol

  • Water

  • Tissue homogenizer (e.g., QIAGEN TissueLyser)

  • Probe tip sonicator

  • Centrifuge

Procedure:

  • To a pre-weighed frozen tissue sample, add the acetonitrile/2-propanol solution and the internal standard.

  • Homogenize the tissue using a tissue homogenizer for 1 minute.

  • Pulse sonicate the homogenate for 60 seconds with 0.5-second pulses.

  • Add 0.1M potassium phosphate buffer and vortex thoroughly.

  • Centrifuge the sample to pellet the precipitate.

  • Purify the supernatant containing the acyl-CoA esters using an appropriate SPE cartridge.

  • Elute the acyl-CoAs from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 4:1 methanol:water) for LC-MS/MS analysis.

In Vitro Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity

This spectrophotometric assay measures the activity of Δ3,Δ2-enoyl-CoA isomerase by monitoring the increase in absorbance that accompanies the formation of the conjugated double bond in the 2-enoyl-CoA product.

Materials:

  • Purified recombinant Δ3,Δ2-enoyl-CoA isomerase

  • Substrate: this compound or other 3-enoyl-CoA esters

  • Assay buffer (e.g., 0.2 M potassium phosphate, pH 8.0)

  • Spectrophotometer capable of reading in the UV range (e.g., 300 nm)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the 3-enoyl-CoA substrate in a quartz cuvette.

  • Initiate the reaction by adding a known amount of the purified Δ3,Δ2-enoyl-CoA isomerase.

  • Immediately begin monitoring the increase in absorbance at a wavelength where the 2-enoyl-CoA product absorbs maximally (e.g., around 300 nm).

  • Record the change in absorbance over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be quantified using the Beer-Lambert law and the extinction coefficient of the 2-enoyl-CoA product.

Visualizations

Beta_Oxidation_Unsaturated_Fatty_Acid cluster_isomerization Isomerization Step Unsaturated Fatty Acid Unsaturated Fatty Acid Unsaturated Acyl-CoA Unsaturated Acyl-CoA Unsaturated Fatty Acid->Unsaturated Acyl-CoA Acyl-CoA Synthetase Beta-Oxidation Cycles Beta-Oxidation Cycles Unsaturated Acyl-CoA->Beta-Oxidation Cycles This compound This compound Beta-Oxidation Cycles->this compound (2E)-Tetradecenoyl-CoA (2E)-Tetradecenoyl-CoA This compound->(2E)-Tetradecenoyl-CoA Δ3,Δ2-enoyl-CoA isomerase Further Beta-Oxidation Further Beta-Oxidation (2E)-Tetradecenoyl-CoA->Further Beta-Oxidation Acetyl-CoA Acetyl-CoA Further Beta-Oxidation->Acetyl-CoA Experimental_Workflow cluster_extraction Acyl-CoA Extraction cluster_analysis Analysis cluster_assay Enzyme Activity Assay Tissue_Sample Tissue_Sample Homogenization Homogenization Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE_Purification SPE_Purification Centrifugation->SPE_Purification Dried_Extract Dried_Extract SPE_Purification->Dried_Extract Reconstitution Reconstitution Dried_Extract->Reconstitution LC_MS_MS_Analysis LC_MS_MS_Analysis Reconstitution->LC_MS_MS_Analysis Purified_Enzyme Purified_Enzyme Spectrophotometric_Assay Spectrophotometric_Assay Purified_Enzyme->Spectrophotometric_Assay Substrate Substrate Substrate->Spectrophotometric_Assay

Safety Operating Guide

Navigating the Disposal of (3E)-tetradecenoyl-CoA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (3E)-tetradecenoyl-CoA, a long-chain fatty acyl-CoA, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. Based on established protocols for similar Coenzyme A (CoA) esters and general principles of laboratory safety, this guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

I. Pre-Disposal Handling and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

Work Environment:

  • All handling of this compound, both in its pure form and in solution, should be conducted within a well-ventilated chemical fume hood to prevent inhalation of any potential aerosols.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste identification, segregation, and containment. Adherence to these steps is critical for ensuring the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Identification: All materials that have come into contact with this compound, including pipette tips, contaminated vials, and solutions, must be treated as hazardous chemical waste.

  • Waste Segregation: This waste stream should be kept separate from other types of laboratory waste, such as biological, radioactive, or general waste. Cross-contamination can lead to unforeseen chemical reactions and complicate the final disposal process.

  • Containerization:

    • Select a robust, leak-proof waste container made of a material compatible with the chemical nature of the waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • If the waste is in a solvent, ensure the container is appropriate for that solvent (e.g., a specific container for halogenated or non-halogenated organic solvents).

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "this compound".

    • If in a solution, list all constituents with their approximate concentrations.

    • The date of accumulation.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated, secondary containment area within the laboratory that is away from general traffic.

    • The storage area should be cool and dry.

  • Final Disposal:

    • Once the waste container is full, or if the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

III. Quantitative Data Summary for Waste Management

To facilitate clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

CharacteristicDescription
Chemical Name This compound
Molecular Formula C₃₅H₆₀N₇O₁₇P₃S
Physical State Typically a solid or in solution, depending on the experimental use.
Primary Hazards Assumed to be a potential irritant and biologically active. The specific hazards are not fully characterized. As a thioester, it may have unique reactivity.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases. Avoid mixing with other reactive waste streams.
Recommended Container High-density polyethylene (HDPE) or glass for solids and aqueous solutions. Use appropriate solvent-rated containers for organic solvent solutions.
Disposal Method Collection by a licensed hazardous waste contractor for incineration or other approved chemical waste treatment methods.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the experimental workflow and the logical steps for the proper disposal of this compound.

experimental_workflow Experimental Workflow Involving this compound cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_disposal Disposal prep_compound Prepare this compound Solution experiment Conduct Experiment prep_compound->experiment ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood ppe->fume_hood fume_hood->prep_compound gen_waste Generate Waste (Solid & Liquid) experiment->gen_waste seg_waste Segregate as Hazardous Chemical Waste gen_waste->seg_waste container Place in Labeled, Compatible Container seg_waste->container storage Store in Designated Area container->storage collection Arrange for EHS Collection storage->collection

Caption: Experimental workflow from preparation to disposal.

disposal_decision_tree Disposal Decision Tree for this compound Waste start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled container for solid chemical waste. is_solid->solid_waste Solid liquid_waste Is the liquid waste aqueous or in an organic solvent? is_solid->liquid_waste Liquid final_disposal Store container in a designated hazardous waste accumulation area and contact EHS for disposal. solid_waste->final_disposal aqueous_waste Collect in a labeled container for aqueous chemical waste. liquid_waste->aqueous_waste Aqueous organic_waste Segregate and collect in the appropriate labeled solvent waste container (e.g., halogenated or non-halogenated). liquid_waste->organic_waste Organic Solvent aqueous_waste->final_disposal organic_waste->final_disposal

Caption: Decision-making process for waste segregation.

Personal protective equipment for handling (3E)-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3E)-tetradecenoyl-CoA

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles for handling acyl-CoA compounds and thioesters.

Hazard Assessment
Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling this compound. A risk assessment of your specific experimental protocol should be conducted to determine if additional protection is necessary.[3][4]

Protection Type Minimum Requirement Recommended for Higher Risk Operations
Eye and Face Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Disposable nitrile glovesDouble-gloving with nitrile gloves
Body Laboratory coatChemical-resistant apron over a lab coat
Footwear Closed-toe shoesN/A
Respiratory Work in a well-ventilated area or chemical fume hoodNIOSH-approved respirator (if aerosols may be generated and not contained)
Higher risk operations include handling large quantities, potential for splashing, or generation of aerosols.
Handling Procedures

3.1. Engineering Controls

  • Ventilation: All work with this compound, especially when in solution with volatile organic solvents, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

3.2. Procedural Steps for Safe Handling

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Lay down absorbent bench paper to contain any potential spills.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.[6][7]

  • Weighing: If handling the compound in solid form, weigh it out within the fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Transporting: When moving the compound or its solutions, use secondary containment, such as a bottle carrier or a tray.

  • Post-Handling: After completing the work, wipe down the work area in the fume hood. Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Type Disposal Container Disposal Procedure
Unused this compound Labeled hazardous waste containerCollect in a sealed, properly labeled container for chemical waste. Do not mix with incompatible wastes.[8]
Contaminated Labware (e.g., pipette tips, microfuge tubes) Labeled solid hazardous waste containerCollect all contaminated solid waste in a designated, labeled container.
Contaminated Solvents Labeled liquid hazardous waste containerCollect in a sealed, properly labeled container for hazardous liquid waste. Segregate halogenated and non-halogenated solvents if required by your institution.[9]
Empty Chemical Containers Original container or designated glass/plastic disposalThe first rinse of the container must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, depending on institutional policy. Deface the label before discarding the empty container.[8][10]

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]

Visualized Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 handling1 Weigh/Prepare in Fume Hood prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Segregate Waste handling2->cleanup1 cleanup2 Decontaminate Work Area cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.